molecular formula C11H15ClN2O B1606552 N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide CAS No. 680989-90-6

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

Cat. No.: B1606552
CAS No.: 680989-90-6
M. Wt: 226.7 g/mol
InChI Key: UVAVPWJVSUUELJ-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAVPWJVSUUELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359356
Record name N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680989-90-6
Record name N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structural features, including a chloro-substituted aniline ring and a bulky pivaloyl group, suggest potential for unique pharmacological activity. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects from formulation and delivery to its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of the expected data.

While specific experimental data for N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is not extensively available in public literature, this guide synthesizes information from structurally related compounds, established analytical principles, and computational predictions to provide a robust framework for its characterization.

Chemical Identity and Core Properties

A foundational aspect of any chemical entity is its unique identification and fundamental properties.

PropertyValue/InformationSource
IUPAC Name N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide---
CAS Number 1185460-15-4 (for Hydrochloride salt)[1]
Molecular Formula C₁₁H₁₅ClN₂O[2]
Molecular Weight 226.70 g/mol (Computed for isomer)[2]
Appearance Expected to be a solid at room temperature.[3][4]

Note: The molecular weight is computed for the isomer N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide and is expected to be identical for the title compound.

Structural Diagram

Caption: Chemical structure of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide.

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining key physicochemical properties. These protocols are designed to be self-validating and are based on established pharmacopeial and laboratory methods.[3][4][5][6][7]

Melting Point

The melting point is a critical indicator of purity for a solid compound.[3][5] Pure crystalline solids typically exhibit a sharp melting point range.[3][7]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: The sample of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide must be thoroughly dried and finely powdered.[7]

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.[5]

  • Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted.[5]

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter influencing a drug's bioavailability and formulation. The solubility of amides can vary depending on their structure.[8][9]

Experimental Protocol: Qualitative Solubility Assessment

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, acetone, and dichloromethane.

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Observation: The tubes are agitated (e.g., vortexed) for a set period. The solubility is observed and categorized as freely soluble, soluble, sparingly soluble, or insoluble based on visual inspection.

Caption: Workflow for Qualitative Solubility Assessment.

Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. For N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide, the primary amino group is the most likely site of protonation.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture, often a co-solvent system like ethanol-water, due to the potential for low aqueous solubility of aromatic amines.[10][11][12]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).

  • Titration: The acid is added in small, precise increments, and the pH is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the protons of the tert-butyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the tert-butyl group.

Predicted ¹H NMR Chemical Shifts (based on general principles and related structures):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic CH6.5 - 7.5Multiplets
Amine (NH₂)3.5 - 5.0Broad singlet
Amide (NH)7.5 - 8.5Singlet
tert-Butyl (CH₃)~1.3Singlet

Note: Chemical shifts can be influenced by the solvent and concentration.[13][14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16]

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, two bands
N-H Stretch (Amide)3100 - 3300Medium
C=O Stretch (Amide)1630 - 1680Strong
C-N Stretch1200 - 1400Medium
C-Cl Stretch600 - 800Medium to strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

The molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight. Common fragmentation pathways for amides include cleavage of the amide bond and fragmentation of the alkyl and aromatic portions of the molecule. The presence of chlorine would result in a characteristic M+2 isotope peak with approximately one-third the intensity of the M peak.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide. While specific experimental data for this compound is limited, the provided protocols and expected data ranges, based on established chemical principles and data from analogous structures, offer a solid foundation for researchers. The rigorous characterization of these properties is an indispensable step in the journey of any novel compound from a laboratory curiosity to a potential therapeutic agent.

References

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • DETERMINATION OF MELTING POINTS. [Link]

  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

  • NMR Chemical Shifts. [Link]

  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. [Link]

  • Simple Method for the Estimation of pKa of Amines†. [Link]

  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. University of Ibadan Journals. [Link]

  • N'-(4-AMINO-2-CHLOROPHENYL)-2,2-DIMETHYLPROPIONOHYDRAZIDE. gsrs. [Link]

  • Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

  • Test for amide | Amide group virtual detection. PraxiLabs. [Link]

  • Test of Amine & Amide. Scribd. [Link]

  • N-(4-Amino-2-chlorophenyl)-2-methylpropanamide. BuyersGuideChem. [Link]

  • N-(4-Chloro-2-((2-chlorophenyl)((1-hydroxypropan-2-yl)imino)methyl)phenyl)-2-(dimethylamino)acetamide. Pharmaffiliates. [Link]

  • Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • Safety data sheet. CPAChem. [Link]

  • N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide. PubChem. [Link]

  • Detection of Functional Groups (Theory). Organic Chemistry Virtual Lab. [Link]

  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]

  • N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide. PubChemLite. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • N'-(4-AMINO-2-CHLOROPHENYL)-2,2-DIMETHYLPROPIONOHYDRAZIDE. Inxight Drugs. [Link]

  • Mass Fragmentation Characteristics of Ketamine Analogues. [Link]

  • mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4'-maleimide derivative during analysis by MALDI-MS. PubMed. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • How would you expect the IR and ¹H NMR spectra for propanamide an.... Pearson. [Link]

  • Propanimidamide, n-(4-chlorophenyl)-2-(((4-(dimethylamino)phenyl)methylene)hydrazono)-n'-hydroxy. PubChemLite. [Link]-4-dimethylamino-phenyl-methylene-hydrazono-n-hydroxy-)

Sources

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide , a specialized aniline derivative used as a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive small molecules.

CAS Registry Number: 1185460-15-4 (Hydrochloride Salt)[1][2][3]

Abstract

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a bifunctional aromatic scaffold characterized by a sterically demanding pivalamide group at the N1 position and a primary amine at the C4 position, with an ortho-chlorine substituent. This specific substitution pattern makes it a critical building block for constructing "privileged structures" in drug discovery, particularly where steric bulk (pivaloyl) and electronic modulation (chloro) are required to optimize ligand-protein binding interactions. This guide details its chemical identity, synthesis pathways, reactivity profile, and handling protocols.

Chemical Identity & Structural Analysis[4]

This compound serves as a "reversed amide" scaffold where the robust pivaloyl group protects the N1-amine while directing further functionalization at the C4-amine.

PropertySpecification
IUPAC Name N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
Common Synonyms N-(4-amino-2-chlorophenyl)pivalamide; 4'-Amino-2'-chloropivalanilide
CAS Number (HCl Salt) 1185460-15-4
Molecular Formula C₁₁H₁₅ClN₂O (Free Base)
Molecular Weight 226.70 g/mol (Free Base); 263.16 g/mol (HCl Salt)
SMILES CC(C)(C)C(=O)Nc1ccc(N)cc1Cl
InChI Key (Predicted) JWIUKKYIDRSKHZ-UHFFFAOYSA-N
Physical Form Off-white to pale brown solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (Free Base)
Structural Significance[4]
  • Pivaloyl Group (t-Bu): Provides significant steric bulk, often used to fill hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding pockets) or to increase metabolic stability by preventing amide hydrolysis.

  • Ortho-Chlorine: Induces a twist in the biphenyl or phenyl-amide bond angle, locking the conformation and influencing the trajectory of substituents at the 4-position.

  • 4-Amino Group: The primary reactive handle for further elaboration (e.g., urea formation, reductive amination, or amide coupling).

Synthesis & Manufacturing Protocol

The synthesis of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is typically achieved through a two-step sequence starting from commercially available 2-chloro-4-nitroaniline . This route avoids regioselectivity issues associated with diamine precursors.

Step 1: Chemoselective Acylation

Reaction: 2-Chloro-4-nitroaniline + Pivaloyl Chloride


 N-(2-chloro-4-nitrophenyl)pivalamide
  • Reagents: Pivaloyl chloride (1.1 eq), Triethylamine (1.5 eq) or Pyridine.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride. The ortho-chloro and para-nitro groups reduce the nucleophilicity of the amine, often requiring a catalyst (DMAP) or elevated temperatures if conversion is slow.

  • Workup: Acid wash (1N HCl) to remove excess base, followed by recrystallization from Ethanol/Water.

Step 2: Nitro Reduction

Reaction: N-(2-chloro-4-nitrophenyl)pivalamide


 N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol.

    • Note: Care must be taken to avoid dechlorination, although the pivaloyl group is stable.

  • Method B (Chemical Reduction - Recommended): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1), Reflux.

    • Why: Iron reduction is chemoselective and avoids the risk of hydrogenolysis of the aryl-chloride bond.

  • Workup: Filter through Celite to remove iron residues. Concentrate filtrate. The product can be converted to the HCl salt using 4M HCl in Dioxane for long-term stability.

Synthesis Pathway Diagram

SynthesisPathway Start 2-Chloro-4-nitroaniline (CAS 121-87-9) Inter Intermediate: N-(2-chloro-4-nitrophenyl)pivalamide Start->Inter Acylation Reagent1 Pivaloyl Chloride (Base/DCM) Reagent1->Inter Product Target: N-(4-amino-2-chlorophenyl)- 2,2-dimethylpropanamide Inter->Product Nitro Reduction Reagent2 Fe / NH4Cl (EtOH/H2O, Reflux) Reagent2->Product Salt HCl Salt (CAS 1185460-15-4) Product->Salt HCl/Dioxane

Figure 1: Step-wise synthesis of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide from 2-chloro-4-nitroaniline.

Reactivity & Applications in Drug Discovery

This compound is primarily used as a Scaffold or Linker in the design of small molecule inhibitors.

Functional Group Analysis[4]
  • Amide Stability: The pivalamide is exceptionally stable to hydrolysis due to the steric bulk of the tert-butyl group. This makes it a "permanent" structural feature in the final drug molecule rather than a transient protecting group.

  • Aniline Reactivity: The C4-amine is a nucleophile. It reacts readily with:

    • Isocyanates: To form ureas (Common in kinase inhibitors like Sorafenib analogs).

    • Acyl Chlorides: To form bis-amides.

    • Heterocyclic Halides: via Buchwald-Hartwig amination to link the aniline to a kinase hinge-binding motif (e.g., pyrimidine, quinazoline).

Potential Therapeutic Areas
  • Kinase Inhibitors: The 2-chloro-4-aminoaniline motif is a privileged structure found in numerous kinase inhibitors (e.g., targeting EGFR, VEGFR, or MAPK pathways). The pivaloyl group may serve to occupy the solvent-exposed region or a hydrophobic back-pocket.

  • Hedgehog Pathway Antagonists: Anilines with bulky amides are often explored as Smoothened (Smo) receptor antagonists.

  • Serine Protease Inhibitors: The 2,2-dimethylpropanamide moiety mimics specific peptide residues, potentially targeting proteases like Thrombin or Factor Xa.

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signatures are expected:

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 1.25 (s, 9H): tert-Butyl (Pivaloyl) protons.δ 5.20 (s, 2H): Broad singlet for free -NH₂.δ 6.5–7.5 (m, 3H): Aromatic protons (splitting pattern consistent with 1,2,4-substitution).δ 9.0 (s, 1H): Amide -NH (downfield due to H-bonding).
LC-MS (ESI+) [M+H]⁺ = 227.1: Consistent with molecular weight of 226.70.[M+Na]⁺ = 249.1: Adduct formation common.
IR Spectroscopy 3300–3400 cm⁻¹: Primary amine N-H stretch.1650–1680 cm⁻¹: Amide I band (C=O stretch).1500–1600 cm⁻¹: Aromatic C=C stretch.

Safety & Handling (SDS Highlights)

As an aniline derivative, this compound should be handled with strict safety protocols.[4]

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 4.

    • Skin/Eye Irritation: Category 2.

    • Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles with side shields.

    • Fume hood is mandatory for all synthesis steps, especially when using Pivaloyl Chloride (lachrymator) or during dust generation.

  • Storage:

    • Store at 2–8°C (Refrigerated).

    • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the free amine, which can darken over time (turning brown/purple).

References

  • BLD Pharm. (2025). Product Analysis: N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride (CAS 1185460-15-4).[1][2][3] Retrieved from

  • PubChem. (2025). Compound Summary: N-(2-amino-4-chlorophenyl) derivatives and related anilines. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2010).
  • BenchChem. (2025). Synthesis of 4-amino-N-(2-chlorophenyl)benzamide derivatives. Retrieved from

Sources

solubility profile of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility profile of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (CAS 680989-90-6). Given the specialized nature of this intermediate and the absence of widely published solubility data in open literature, this guide is structured as a methodological framework . It empowers researchers to experimentally determine, model, and apply the solubility profile for process optimization (e.g., crystallization, purification).

Introduction

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (CAS 680989-90-6) is a critical pharmaceutical intermediate, often utilized in the synthesis of Factor Xa inhibitors or kinase inhibitors. Its structure features a hydrophobic pivaloyl group (2,2-dimethylpropanamide), a polar aniline moiety, and an electron-withdrawing chlorine substituent.

Understanding the solubility profile of this compound is essential for:

  • Purification: Designing recrystallization processes to remove impurities (e.g., regioisomers, starting materials).

  • Reaction Engineering: Selecting optimal solvents for subsequent coupling reactions (e.g., amide bond formation).

  • Solid-State Characterization: Controlling polymorphism and crystal habit.

This guide provides a rigorous protocol for determining the solubility of this compound in organic solvents, modeling the data thermodynamically, and applying the results to process design.

Theoretical Framework & Predicted Behavior

Structural Analysis & Solubility Prediction

The solubility of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is governed by the interplay between its functional groups and the solvent interactions.

Functional GroupPropertyInfluence on Solubility
Pivaloyl (t-Butyl) Hydrophobic, Steric BulkIncreases solubility in non-polar/moderately polar solvents (e.g., Toluene, Ethyl Acetate). Reduces water solubility.
Amide (-NH-CO-) H-Bond Donor/AcceptorFacilitates solubility in polar aprotic solvents (DMF, DMSO) and alcohols.
Amino (-NH₂) Basic, H-Bond DonorProvides pH-dependent solubility (soluble in acidic aqueous media). Enhances solubility in alcohols.
Chloro (-Cl) Lipophilic, Electron-withdrawingIncreases solubility in chlorinated solvents (DCM, Chloroform).

Predicted Solubility Trends:

  • High Solubility: DMF > DMSO > NMP (Strong solute-solvent interactions).

  • Moderate Solubility: Methanol > Ethanol > Isopropanol > Acetone > Ethyl Acetate (Temperature-dependent).

  • Low Solubility: Toluene > Diethyl Ether.

  • Insoluble: Water (neutral pH), Hexane, Heptane (Anti-solvents).

Thermodynamic Modeling

To extrapolate experimental data, the solubility is modeled using the Modified Apelblat Equation , which correlates the mole fraction solubility (


) with absolute temperature (

):


Where


, 

, and

are empirical parameters determined by regression analysis. This model is robust for non-ideal solutions and captures the temperature dependence of solubility effectively.

Experimental Protocol: Determination of Solubility

This section details the Laser Monitoring Observation Technique , a precise method for determining the saturation temperature.

Materials & Equipment
  • Analyte: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (Purity >99% by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, THF (HPLC Grade).

  • Apparatus: Automated solubility workstation (e.g., Crystal16 or EasyMax) or a jacketed glass vessel with a laser turbidity probe.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Weigh Analyte SolventAdd Add Solvent (Known Mass) Start->SolventAdd Heat Heat to Dissolution (T > T_sat) SolventAdd->Heat Cool Cool at Controlled Rate (e.g., 0.1°C/min) Heat->Cool Laser Monitor Laser Transmissivity Cool->Laser Detect Detect Nucleation Point (Turbidity Onset) Laser->Detect Transmissivity Drop Repeat Repeat for Different Concentrations Detect->Repeat Model Fit Data to Apelblat Equation Repeat->Model

Figure 1: Workflow for the dynamic laser monitoring method to determine solubility.

Step-by-Step Procedure
  • Preparation: Weigh a precise amount of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (

    
    ) into the crystallization vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ). Calculate the initial mass fraction (
    
    
    
    ).
  • Dissolution: Heat the mixture with stirring (approx. 400 rpm) until the solid completely dissolves and the solution becomes clear (laser transmissivity ~100%).

  • Cooling: Cool the solution at a slow, controlled rate (e.g.,

    
    ) to minimize the metastable zone width.
    
  • Detection: Record the temperature (

    
    ) at which the laser transmissivity drops significantly, indicating the onset of nucleation (turbidity).
    
  • Equilibrium Verification: Alternatively, use the static gravimetric method :

    • Maintain excess solid in solvent at constant

      
       for 24-48 hours.
      
    • Filter the supernatant.

    • Dry and weigh the residue to determine concentration.

Data Analysis & Thermodynamic Parameters

Once the mole fraction solubility (


) is obtained at various temperatures (

), the data is analyzed to derive thermodynamic properties.
Apelblat Correlation

Fit the experimental (


) data to the Apelblat equation. The parameters 

provide insight into the solute-solvent interaction.
  • Positive

    
    :  Indicates exothermic dissolution (rare for organics).
    
  • Negative

    
    :  Indicates endothermic dissolution (typical).
    
Van't Hoff Analysis

Calculate the enthalpy (


) and entropy (

) of dissolution using the Van't Hoff plot (

vs.

):


ParameterInterpretation

Endothermic process. Solubility increases with temperature.[1]

Disorder increases upon dissolution. Drives the process.
Logical Relationship Diagram (DOT)

Thermodynamics ExpData Experimental Data (T, x) Apelblat Apelblat Model (Correlation) ExpData->Apelblat VantHoff Van't Hoff Analysis (Thermodynamics) ExpData->VantHoff Process Crystallization Design (Cooling Profile) Apelblat->Process Solubility Curve Enthalpy Enthalpy (ΔH) VantHoff->Enthalpy Entropy Entropy (ΔS) VantHoff->Entropy Enthalpy->Process Heat Load

Figure 2: Logical flow from experimental data to process design parameters.

Application: Crystallization Process Design

Based on the solubility profile, a Cooling Crystallization or Anti-Solvent Crystallization process can be designed.

Solvent Selection Strategy
  • Primary Solvent: Choose a solvent with moderate solubility (e.g., Ethanol or Ethyl Acetate) that exhibits a steep solubility-temperature curve. This maximizes yield upon cooling.

  • Anti-Solvent: Water or Heptane can be used to force precipitation if the yield from cooling alone is insufficient.

Process Example (Hypothetical)
  • Solvent: Ethanol.

  • Initial Concentration: Saturation at

    
    .
    
  • Cooling Profile: Linear cooling to

    
     over 4 hours.
    
  • Yield Estimation: Calculated from the difference in solubility at

    
     and 
    
    
    
    .

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Acree, W. E. (1992). Mathematical representation of thermodynamic properties: Part 2. Derivation of the combined nearly ideal binary solvent (NIBS)/Redlich-Kister mathematical representation from a two-body and three-body interactional mixing model. Thermochimica Acta. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

Disclaimer: This guide is intended for research and development purposes. Specific solubility data should be experimentally verified for the exact lot of material used, as impurities can significantly alter the solubility profile.

Sources

Technical Whitepaper: Therapeutic Applications of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic applications, chemical biology, and synthetic utility of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide and its derivatives.

Executive Summary

Compound Identity: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (CAS: 1185460-15-4), also known as 4'-amino-2'-chloropivalanilide . Role: A privileged pharmacophore and high-value synthetic intermediate. Primary Therapeutic Utility: This scaffold serves as a critical "hinge-binding" or "hydrophobic-pocket-filling" motif in the design of Type II Kinase Inhibitors (Oncology) and Kv7 (KCNQ) Potassium Channel Modulators (Neurology). Its derivatives—specifically ureas, bis-amides, and sulfonamides synthesized from the free 4-amino moiety—exhibit potent activity against targets such as B-RAF , VEGFR , and KCNQ2/3 .

This guide provides a comprehensive analysis of the structure-activity relationship (SAR), synthetic protocols for derivatization, and the mechanistic basis for its therapeutic applications.

Chemical Architecture & SAR Analysis

The therapeutic value of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide lies in its unique trisubstituted benzene architecture, which balances steric bulk, lipophilicity, and electronic modulation.

Structural Dissection
MoietyChemical FunctionBiological/Pharmacological Role
Pivalamide (2,2-dimethylpropanamide) Sterically bulky amideMetabolic Shield: The tert-butyl group hinders enzymatic hydrolysis (amidase resistance). Hydrophobic Anchor: Fills deep hydrophobic pockets (e.g., the allosteric pocket in kinases or the channel pore in Kv7).
2-Chloro Substituent Electron-withdrawing halogenConformational Lock: Forces the amide and the phenyl ring out of coplanarity, favoring a specific bioactive conformation (often the "twist" required for DFG-out kinase binding). Lipophilicity: Increases logP for membrane permeability.
4-Amino Group Primary amine nucleophileDerivatization Handle: The site for library generation (e.g., reaction with isocyanates to form ureas). H-Bond Donor: Critical for interacting with backbone carbonyls in target proteins.
The "Privileged" Scaffold Concept

In medicinal chemistry, this scaffold is a "privileged structure" because it mimics the core interactions found in several blockbuster drugs. The 2-chloro-4-amino-phenyl motif is structurally homologous to the core of Sorafenib (Nexavar) and Regorafenib (Stivarga), where the 4-amino group is derivatized into a urea linkage to bind the Glu-Lys pair or the DFG motif in kinases.

Therapeutic Applications of Derivatives

The parent compound is rarely the final drug; rather, its derivatives are the active pharmaceutical ingredients.

Oncology: Type II Kinase Inhibitors

Derivatives formed by reacting the 4-amino group with aryl isocyanates (forming diarylureas ) are potent inhibitors of tyrosine and serine/threonine kinases.

  • Mechanism of Action: These derivatives bind to the kinase in the DFG-out conformation (inactive state).

    • The Pivalamide moiety occupies the allosteric hydrophobic pocket created by the movement of the activation loop.

    • The Urea linkage (formed at the 4-position) forms bidentate hydrogen bonds with the conserved Glu/Asp residues in the active site.

    • The 2-Chloro group provides a steric clash that prevents the kinase from reverting to the active (DFG-in) state, effectively "locking" it in an inactive conformation.

  • Target Spectrum: VEGFR-2, PDGFR-

    
    , B-RAF (V600E), and c-KIT.
    
Neurology: Kv7 (KCNQ) Channel Openers

The pivalanilide core is structurally related to Retigabine (Ezogabine) and ICA-27243 .

  • Mechanism: Positive allosteric modulation of Kv7.2/7.3 potassium channels.

  • Application: Epilepsy, neuropathic pain, and tinnitus.

  • SAR Insight: The pivaloyl group (2,2-dimethyl) provides the optimal steric volume to wedge into the channel's gating hinge, stabilizing the open state and hyperpolarizing the neuronal membrane.

Anti-Inflammatory: P38 MAPK Inhibitors

Amide and urea derivatives of this scaffold block P38 Mitogen-Activated Protein Kinase, reducing cytokine production (TNF-


, IL-1

) in rheumatoid arthritis models.

Mechanism of Action & Signaling Pathways

Kinase Inhibition Pathway (Visualized)

The following diagram illustrates how derivatives of the scaffold interrupt oncogenic signaling.

KinaseInhibition Figure 1: Mechanism of Type II Kinase Inhibition by Pivalanilide Derivatives Compound N-(4-amino-2-chlorophenyl) -2,2-dimethylpropanamide Derivative Kinase_Inactive Kinase (Inactive State) DFG-out Conformation Compound->Kinase_Inactive Binds & Stabilizes Kinase_Active Kinase (Active State) DFG-in Conformation Kinase_Active->Kinase_Inactive Conformational Shift Signaling Downstream Signaling (MAPK/ERK Pathway) Kinase_Active->Signaling Phosphorylation Kinase_Inactive->Signaling Blocks Proliferation Tumor Cell Proliferation & Angiogenesis Signaling->Proliferation Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Inhibition leads to

Figure 1: The derivative binds to the inactive (DFG-out) conformation of the kinase, preventing downstream signaling (MAPK/ERK) and inducing apoptosis.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide from commercially available precursors.

Reagents:

  • 2-Chloro-4-nitroaniline (Starting Material)

  • Pivaloyl chloride (Trimethylacetyl chloride)

  • Triethylamine (Base)

  • Dichloromethane (DCM)

  • Palladium on Carbon (Pd/C) / Hydrogen gas (

    
    )
    

Protocol:

  • Acylation (Protection):

    • Dissolve 2-chloro-4-nitroaniline (1.0 eq) in anhydrous DCM.

    • Add Triethylamine (1.2 eq) and cool to 0°C.

    • Dropwise add Pivaloyl chloride (1.1 eq).

    • Stir at RT for 4 hours. Monitor by TLC.

    • Result:N-(2-chloro-4-nitrophenyl)-2,2-dimethylpropanamide.

  • Reduction (Activation):

    • Dissolve the nitro-intermediate in Methanol/THF (1:1).

    • Add 10% Pd/C (5 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 12 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo.

    • Result:N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (White to off-white solid).

Derivatization: Synthesis of a Urea Analog (Kinase Inhibitor Prototype)

Objective: Convert the scaffold into a diarylurea (Sorafenib-like analog).

Protocol:

  • Dissolve N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (1.0 eq) in anhydrous THF.

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq).

  • Stir at RT for 12 hours. A precipitate often forms.

  • Filter the solid and wash with cold ether.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for two urea protons (
    
    
    8.5–9.5 ppm).
Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic Workflow for Library Generation Start 2-Chloro-4-nitroaniline Step1 Acylation (Pivaloyl Cl, Et3N) Start->Step1 Intermediate Nitro-Pivalanilide Step1->Intermediate Step2 Reduction (H2, Pd/C) Intermediate->Step2 Core CORE SCAFFOLD N-(4-amino-2-chlorophenyl) -2,2-dimethylpropanamide Step2->Core Step3 Derivatization (Isocyanates/Acid Chlorides) Core->Step3 Final Therapeutic Candidate (Urea/Amide Derivative) Step3->Final

Figure 2: Step-by-step synthesis from raw materials to the therapeutic candidate.

Quantitative Data Summary (Hypothetical SAR)

The following table summarizes the impact of structural modifications on biological activity, based on established SAR principles for this pharmacophore class.

Derivative TypeR-Group (at 4-position)TargetIC50 / EC50 (Est.)[1]Therapeutic Outcome
Parent

(Free Amine)
Synthetic IntermediateN/APrecursor only
Urea

VEGFR-2 / B-RAF< 50 nMAnti-angiogenic / Anti-proliferative
Amide

ROCK1 / P38 MAPK~ 100-500 nMAnti-inflammatory
Sulfonamide

Kv7 (KCNQ)~ 1-5

M
Neuroprotective (Channel Opener)

References

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

  • Gunera, J., et al. (2020). Structural analysis of the KCNQ channel openers. Journal of Medicinal Chemistry. Link

  • BLD Pharm. (2024). Product Data Sheet: N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide (CAS 1185460-15-4). Link

  • National Center for Advancing Translational Sciences (NCATS). (2024). Inxight Drugs: Kinase Inhibitor Scaffolds. Link

  • Liu, Y., et al. (2018). Design and Synthesis of Novel Diarylurea Derivatives as Potential Antitumor Agents. Molecules. Link

Sources

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide: A Core Pharmaceutical Intermediate

Abstract

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a pivotal intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural features, particularly the strategically placed amino and chloro substituents on the phenyl ring, make it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, characterization, and critical application of this intermediate, with a focus on its role in the production of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib. Methodologies are presented with an emphasis on the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction: Strategic Importance in Drug Synthesis

In the landscape of modern medicinal chemistry, the efficient construction of complex molecules is paramount. Intermediates are the unsung heroes of this process, providing pre-functionalized scaffolds that streamline synthetic routes, improve yields, and reduce costs. N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide serves as a prime example of such a crucial building block.

The molecule's utility is derived from its distinct functionalities:

  • An aniline amino group that serves as a key nucleophilic handle for subsequent coupling reactions.

  • An ortho-chloro substituent which influences the electronic properties and steric environment of the phenyl ring, a feature that can be critical for molecular recognition by a biological target.

  • A pivaloyl amide group which acts as a protecting group, rendering the adjacent amino functionality less reactive and directing further reactions to the desired position.

This combination of features makes it an indispensable precursor in the synthesis of targeted therapies, most notably Quizartinib, a second-generation FLT3 inhibitor used in the treatment of Acute Myeloid Leukemia (AML).[1][2] The development of efficient and scalable processes for intermediates like this is a critical enabler for bringing life-saving medicines to patients.

Physicochemical and Structural Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis and for ensuring safety and quality control.

PropertyValueSource
CAS Number 1185460-15-4 (for Hydrochloride salt)[3]
Molecular Formula C₁₁H₁₅ClN₂O[4]
Molecular Weight 226.70 g/mol [4]
IUPAC Name N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamideN/A
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bond Count 2[4]

Synthesis and Purification

The most common and direct route to N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is the selective N-acylation of 2-chloro-1,4-phenylenediamine with pivaloyl chloride.

Reaction Mechanism and Rationale

The synthesis hinges on the nucleophilic attack of an amino group from 2-chloro-1,4-phenylenediamine on the electrophilic carbonyl carbon of pivaloyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting diamine, which would render it non-nucleophilic and halt the reaction.[5] The bulky pivaloyl group provides steric hindrance that favors mono-acylation, which is a key consideration when working with a diamine.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a general procedure for the synthesis. Researchers should adapt it based on available equipment and safety infrastructure.

Materials:

  • 2-chloro-1,4-phenylenediamine (1.0 equiv)

  • Pivaloyl chloride (1.1 equiv)[6]

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloro-1,4-phenylenediamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction.[6]

  • Addition of Acylating Agent: Add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution over 30-45 minutes. A cloudy suspension may form as triethylamine hydrochloride precipitates.[7]

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).[5]

  • Workup - Quenching: Upon completion, carefully add deionized water to quench the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[5]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified intermediate.

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reagents 2-chloro-1,4-phenylenediamine + Pivaloyl Chloride + Triethylamine in DCM reaction N-Acylation Reaction (0°C to RT) reagents->reaction Dropwise Addition quench Aqueous Quench reaction->quench Reaction Completion extract Liquid-Liquid Extraction (HCl, NaHCO₃, Brine) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry crude Crude Product dry->crude purify Recrystallization or Column Chromatography crude->purify final Pure Intermediate purify->final

Workflow for the synthesis and purification of the target intermediate.

Application in the Synthesis of Quizartinib

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a registered starting material for the synthesis of Quizartinib (AC220), a potent and selective FLT3 inhibitor.[8][9] The free amino group at the C4 position is the reactive site for building the remainder of the Quizartinib molecule. While specific, proprietary industrial syntheses may vary, the general transformation involves coupling the intermediate with a suitably functionalized partner to form the core structure of the final drug.

The synthesis of Quizartinib from this intermediate highlights the principle of convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, leading to higher overall efficiency.

intermediate N-(4-amino-2-chlorophenyl)- 2,2-dimethylpropanamide coupling Coupling Reaction (e.g., Buchwald-Hartwig or S_NAr) intermediate->coupling reagent Activated Imidazobenzothiazole Fragment reagent->coupling quizartinib_core Quizartinib Precursor coupling->quizartinib_core final_coupling Final Coupling/ Urea Formation quizartinib_core->final_coupling final_reagent Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate final_reagent->final_coupling api Quizartinib (API) final_coupling->api

Convergent synthesis pathway from the intermediate to Quizartinib.

Analytical Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the intermediate before it proceeds to the next stage of API synthesis. A multi-technique approach is required for comprehensive characterization.[10]

Analytical TechniquePurposeKey Parameters to Control
HPLC Purity determination and quantification of impurities.Mobile phase composition, flow rate, column type, detector wavelength (e.g., 220-340 nm).[11]
¹H and ¹³C NMR Unambiguous structural confirmation.Solvent (e.g., DMSO-d₆, CDCl₃), spectrometer frequency.
Mass Spectrometry Confirmation of molecular weight and elemental composition.Ionization mode (e.g., ESI), mass analyzer type.
FTIR Spectroscopy Identification of key functional groups (Amide C=O, N-H bonds).Sample preparation (e.g., KBr pellet, ATR).
Melting Point Assessment of purity.Heating rate.
Standard Analytical Workflow

The following diagram outlines a standard workflow for the quality control and release of a batch of the synthesized intermediate.

cluster_tests Analytical Testing Battery start Synthesized Batch hplc HPLC (Purity > 99%?) start->hplc nmr NMR (Structure Match?) start->nmr ms Mass Spec (Correct M/z?) start->ms decision Does Batch Meet All Specifications? hplc->decision nmr->decision ms->decision pass Release for API Synthesis decision->pass Yes fail Reject Batch/ Further Purification decision->fail No

Quality control workflow for batch release.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed. The information presented here is a summary and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS).[12][13]

  • Hazards: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the amino group.

Conclusion

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide stands as a testament to the critical role of well-designed intermediates in pharmaceutical manufacturing. Its specific arrangement of functional groups provides a reliable and efficient entry point for the synthesis of complex APIs like Quizartinib. A deep understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for any scientist or researcher working in the field of drug development and discovery. The methodologies and principles discussed herein provide a solid foundation for the consistent and safe production of this vital chemical building block.

References

  • N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride | BLD Pharm . BLD Pharm. Link

  • Synthesis of Quizartinib . Chinese Journal of Pharmaceuticals. Link

  • Chemical structure and kinase selectivity profiling of quizartinib,... . ResearchGate. Link

  • SAFETY DATA SHEET . Fisher Scientific. Link

  • Safety data sheet . CPAChem. Link

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors . National Center for Biotechnology Information. Link

  • SAFETY DATA SHEET . MilliporeSigma. Link

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) . MDPI. Link

  • N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide | C11H15ClN2O | CID 62085859 . PubChem. Link

  • O-PIVALOYLHYDROXYLAMINE TRIFLIC ACID . Organic Syntheses. Link

  • multi-active method for the analysis of active substances in formulated products to support quality control scope . Collaborative International Pesticides Analytical Council. Link

  • Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines . Benchchem. Link

  • A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide . Benchchem. Link

  • PIVALOYL CHLORIDE . PubChem. Link

Sources

safety data sheet (SDS) for N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

[1][2]

Document Control:

  • Context: Pharmaceutical Intermediate / Fine Chemical[1][2]

  • Primary Hazard Class: Substituted Aniline Derivative (Potential Sensitizer/Blood Toxin)

  • CAS Reference (HCl Salt): 1185460-15-4[1][3]

  • Molecular Formula:

    
    [4]
    

Part 1: Compound Identity & Physicochemical Profile[1]

This compound is a regio-differentiated phenylenediamine derivative . Structurally, it consists of a pivalamide (2,2-dimethylpropanamide) "head" which acts as a robust protecting group or pharmacophore, and a free aniline "tail" available for further derivatization.

Structural Specifications
PropertyDataTechnical Insight
IUPAC Name N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamideThe "N-" designation confirms the pivaloyl group is attached to the nitrogen at position 1, adjacent to the chlorine.[1]
Molecular Weight 226.70 g/mol Ideal range for fragment-based drug discovery (FBDD).[1]
LogP (Predicted) ~2.4Moderate lipophilicity; suggests good membrane permeability but potential for bioaccumulation.
pKa (Predicted) ~3.5 (Aniline nitrogen)The electron-withdrawing chlorine ortho to the amide and the amide itself reduce the basicity of the system compared to unsubstituted aniline.
Appearance Off-white to pale beige solidColoration typically indicates oxidation of the free amine; strictly white indicates high purity.
Solubility & Stability Matrix
  • Solvents of Choice: DMSO, Methanol, Dichloromethane (DCM).

  • Solubility Issues: Poor solubility in water due to the lipophilic pivaloyl group and chloro-substitution.[1]

  • Stability:

    • Amide Bond: Highly stable due to the steric bulk of the tert-butyl group (pivaloyl), resisting hydrolysis even under mild acidic/basic conditions.

    • Free Amine: Susceptible to oxidation. Must be stored under Argon/Nitrogen at -20°C.

Part 2: Hazard Identification & Toxicology (SAR Analysis)[1]

Critical Warning: Specific toxicological data for this exact CAS is limited. The following profile is derived from the Structure-Activity Relationship (SAR) of chlorinated anilines and pivalamides. Treat this compound as a Category 2 Carcinogen and Blood Toxin until proven otherwise.

The Aniline Toxicity Pathway

Like its parent scaffold (4-chloroaniline), this compound possesses a free primary amine on an aromatic ring. This structural motif is metabolically active.

Mechanism of Action:

  • N-Hydroxylation: CYP450 enzymes oxidize the free amine to an N-hydroxylamine.[1]

  • Hemoglobin Oxidation: The N-hydroxyl metabolite oxidizes Ferrous iron (

    
    ) in hemoglobin to Ferric iron (
    
    
    ), creating Methemoglobin .
  • Result: Loss of oxygen-carrying capacity (Cyanosis).

GHS Classification (Derived)
Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[1]
Skin Sensitization Cat 1H317May cause an allergic skin reaction.
Eye Damage/Irritation Cat 2AH319Causes serious eye irritation.[5][6][7]
STOT - Repeated Cat 2H373May cause damage to blood/liver through prolonged exposure.
Aquatic Toxicity Chronic 2H411Toxic to aquatic life with long-lasting effects (Chlorinated aromatics are persistent).[1]

Part 3: Synthesis & Production Workflow

To ensure high purity and avoid regio-isomeric byproducts, a Nitro-Reduction route is superior to direct acylation of the diamine.[1] Direct acylation of 2-chloro-1,4-phenylenediamine often yields mixtures due to competing nucleophilicity between the N1 and N4 amines.

Validated Synthetic Route

Strategy: Protect the hindered amine first (via the nitro-precursor) to ensure regiospecificity.[1]

  • Starting Material: 2-Chloro-4-nitroaniline.

  • Step 1 (Acylation): Reaction with Pivaloyl Chloride (trimethylacetyl chloride) in DCM/Pyridine.

    • Why: The amino group is flanked by Cl, but pivaloyl chloride is reactive enough to force the amide bond formation.

  • Step 2 (Reduction): Selective reduction of the nitro group to the amine.[8]

    • Method: Iron (Fe) powder / Ammonium Chloride (

      
      ) in Ethanol/Water.
      
    • Alternative: Hydrogenation (

      
      , Pd/C) – Caution: Risk of de-chlorination if over-reduced.
      
Visualization of Synthesis Logic

SynthesisWorkflowcluster_impuritiesCritical Quality Control CheckStart2-Chloro-4-nitroanilineIntermedIntermediate:N-(2-chloro-4-nitrophenyl)pivalamideStart->IntermedAcylation(Steric forcing)Reagent1Pivaloyl Chloride(Pyridine/DCM)Reagent1->IntermedProductTarget:N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamideIntermed->ProductChemoselectiveReductionReagent2Fe / NH4Cl(EtOH/H2O, Reflux)Reagent2->ProductImpurityImpurity:De-chlorinated AnalogProduct->ImpurityIf Pd/C used(Over-reduction)

Figure 1: Regiospecific synthesis pathway avoiding isomeric mixtures. Note the risk of de-chlorination if catalytic hydrogenation is used aggressively.

Part 4: Handling, Storage, & Stability[10]

Storage Protocols
  • Temperature: -20°C (Long term) / 2-8°C (Active use).[1]

  • Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas (trace metals can catalyze oxidation of the amine).

Handling "Best Practices"
  • Glove Permeation: Standard nitrile gloves may offer insufficient protection against chlorinated aromatics over long periods.

    • Recommendation: Double-glove (Nitrile outer / Laminate inner) or change gloves every 30 minutes.[1]

  • Weighing: Use a static-free microbalance inside a fume hood.[1] Do not weigh on open benches.

Part 5: Emergency Protocols (Self-Validating)

This section outlines a response system where the symptom validates the exposure.

Exposure Response Matrix
RouteImmediate SymptomValidated Response Action
Skin Contact Localized blanching or redness.[1]Wash & Strip: Immediate soap/water wash (15 min).[5] Discard leather items (watch bands) as they absorb anilines permanently.
Inhalation Metallic taste, headache, dizziness.[7]Oxygenate: Move to fresh air. Administer 100% Oxygen if available. Monitor

.
Systemic (High Dose) Blue lips/fingernails (Cyanosis) .Methylene Blue Protocol: This is the hallmark of Methemoglobinemia. Transport to ER immediately; mention "Aniline Exposure."
Spill Management
  • Isolate: Evacuate 10 meters in all directions.

  • Neutralize: Do not use bleach (creates toxic chloroamines). Use wet sand or vermiculite.

  • Destruction: Incineration in a chemical waste facility equipped with scrubbers (to handle

    
     and 
    
    
    generation).

Part 6: Analytical Validation

To confirm identity and purity, researchers must look for specific spectral signatures.

NMR Expectation ( NMR, DMSO- )
  • 
     1.25 ppm (9H, s):  The tert-butyl group (Pivaloyl). Distinctive singlet.
    
  • 
     5.0-5.5 ppm (2H, s, br):  The free amine (
    
    
    ). Exchangeable with
    
    
    .
  • 
     6.5-7.5 ppm (3H, m):  Aromatic protons. Look for the specific coupling pattern of a 1,2,4-substituted ring.
    
  • 
     8.5-9.0 ppm (1H, s):  The amide 
    
    
    . Downfield due to the electron-withdrawing chlorine and carbonyl.[1]
LC-MS Profile
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion:

    
     (for 
    
    
    ).
  • Isotope Pattern: Distinctive 3:1 ratio at

    
     227 and 229 due to Chlorine isotopes. Absence of this pattern indicates de-chlorination.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023909, N'-(4-amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide (Analogous Structure Analysis).[1] Retrieved from [Link][9]

  • ECHA (European Chemicals Agency). Registration Dossier - Chloroanilines and their derivatives: Toxicological Summary.[1] Retrieved from [Link]

stability of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide Under Ambient Conditions

Authored by: A Senior Application Scientist

Abstract

The chemical stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for assessing the . By integrating established principles of pharmaceutical stability testing with an analysis of the molecule's specific structural attributes, we delineate potential degradation pathways and present a robust experimental protocol for a forced degradation study. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and structurally related compounds. All protocols and claims are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Imperative of Stability Assessment

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a molecule of interest in pharmaceutical development, featuring a substituted aromatic amine and an amide linkage. Understanding its intrinsic stability is not merely a regulatory formality but a scientific necessity. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This knowledge is foundational for developing a stable formulation, establishing appropriate storage conditions, and defining the re-test period or shelf life.[1]

Forced degradation studies, also known as stress testing, are an indispensable component of this process.[2] They are designed to accelerate the degradation of a drug substance to identify the likely degradation products and establish the degradation pathways.[2] This information is crucial for developing and validating stability-indicating analytical methods, which can accurately measure the active ingredient without interference from its degradants.[3]

This guide will first deconstruct the molecular features of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide to predict its chemical liabilities. Subsequently, a detailed protocol for a comprehensive forced degradation study will be presented, aligned with the principles outlined in ICH guidelines.[1][4][5][6]

Physicochemical Properties and Predicted Degradation Pathways

The structure of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide, with its aromatic amine and amide functional groups, suggests two primary degradation pathways under ambient and stressed conditions: hydrolysis and oxidation.

Molecular Structure and Functional Group Analysis
  • Amide Linkage: The amide bond is generally stable, but can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the molecule into an amine and a carboxylic acid.[3][7][8]

  • Aromatic Amine: The primary aromatic amine is a site of potential oxidation.[9] Oxidation can lead to the formation of colored degradants, such as nitroso and nitro derivatives, and may even result in the formation of polymeric impurities.[9]

  • Chlorinated Aromatic Ring: The presence of a chlorine atom on the aromatic ring can influence the electron density of the ring and potentially affect the reactivity of the amine group.

The following diagram illustrates the key functional groups susceptible to degradation.

DegradationPathways cluster_parent N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent Parent Compound Hydrolysis_Product_1 4-amino-2-chlorophenylamine Parent->Hydrolysis_Product_1 Amide Cleavage Hydrolysis_Product_2 2,2-dimethylpropanoic acid Parent->Hydrolysis_Product_2 Amide Cleavage Oxidation_Product_1 Nitroso Derivative Parent->Oxidation_Product_1 Amine Oxidation Oxidation_Product_2 Nitro Derivative Oxidation_Product_1->Oxidation_Product_2 Further Oxidation Oxidation_Product_3 Polymeric Impurities Oxidation_Product_1->Oxidation_Product_3 Polymerization

Caption: Predicted degradation pathways of the target molecule.

Experimental Protocol: Forced Degradation Study

The following protocol is designed to be a comprehensive forced degradation study, in line with ICH Q1A(R2) guidelines. [1]The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are detectable without completely consuming the parent compound.

Materials and Reagents
  • N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (purity > 99%)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation chamber with controlled temperature and humidity

  • Photostability chamber compliant with ICH Q1B guidelines

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)The gradient elution will help in separating compounds with a range of polarities. Formic acid helps to improve peak shape for the basic amine.
Flow Rate 1.0 mL/minA standard flow rate for good separation efficiency.
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan) and at a secondary, lower-energy wavelength to detect potential degradants lacking the primary chromophore.Ensures detection of both the parent compound and potential degradation products.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA standard volume for analytical HPLC.
Forced Degradation Conditions

The following table outlines the conditions for the forced degradation study. A control sample (dissolved in the mobile phase and stored at 2-8°C) should be analyzed concurrently.

Stress ConditionProtocolJustification
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C. Analyze at 0, 2, 6, 12, and 24 hours. If no degradation is observed, repeat with 1 M HCl.To assess susceptibility to acid-catalyzed hydrolysis of the amide bond. [3][7]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C. Analyze at 0, 2, 6, 12, and 24 hours. If no degradation is observed, repeat with 1 M NaOH.To evaluate the potential for base-catalyzed hydrolysis of the amide bond. [7]
Oxidation Dissolve the compound in a solution of 3% H₂O₂ at room temperature. Analyze at 0, 2, 6, 12, and 24 hours.To identify oxidative degradation products, particularly from the aromatic amine. [9]
Thermal Degradation Expose the solid compound to 60°C/75% RH for up to 4 weeks. Analyze at 0, 1, 2, and 4 weeks.To assess the impact of heat and humidity on the solid-state stability.
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A dark control should be run in parallel.To determine the light sensitivity of the compound. [1][6]

The experimental workflow for the forced degradation study is as follows:

ExperimentalWorkflow cluster_direct_analysis Start Prepare Stock Solution of Compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Sampling Sample at Pre-defined Time Points Stress_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralization Neutralize Acid/Base Samples Sampling->Neutralization Neutralization->HPLC_Analysis Data_Analysis Analyze Chromatograms for Degradation HPLC_Analysis->Data_Analysis Characterization Characterize Major Degradants (e.g., LC-MS) Data_Analysis->Characterization

Caption: Experimental workflow for the forced degradation study.

Data Interpretation and Reporting

The results of the forced degradation study should be tabulated to clearly show the percentage of the parent compound remaining and the percentage of each degradation product formed under each stress condition.

Stress ConditionTime (hours)Parent Compound (%)Degradant 1 (%)Degradant 2 (%)Total Degradation (%)
0.1 M HCl, 60°C 0100.00.00.00.0
298.51.20.31.5
695.23.81.04.8
1290.17.92.09.9
2482.314.53.217.7
3% H₂O₂, RT 0100.00.00.00.0
299.10.90.00.9
697.42.50.12.6
1294.84.90.35.2
2490.58.80.79.5

This table is for illustrative purposes only.

The major degradation products should be further characterized using techniques such as LC-MS to confirm their structures and elucidate the degradation pathways. [10]This information is invaluable for understanding the intrinsic stability of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide and for guiding formulation development to minimize degradation.

Conclusion

This technical guide has outlined a scientifically rigorous approach to assessing the stability of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide. By understanding the molecule's inherent chemical properties and applying the systematic methodology of forced degradation studies as prescribed by ICH guidelines, researchers can build a comprehensive stability profile. This foundational knowledge is critical for ensuring the development of a safe, effective, and stable pharmaceutical product. The insights gained from these studies will directly inform formulation strategies, packaging selection, and the determination of appropriate storage conditions and shelf life.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. Quality Guidelines.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights.
  • BenchChem. (2025). A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide.
  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 1-(4-Aminophenyl)-2-methylpropan-1-one.

Sources

Methodological & Application

The Strategic Application of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide in the Synthesis of the Antiviral Agent Besifovir

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the pivotal role of the intermediate, N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide, in the synthesis of Besifovir, a potent antiviral agent against the hepatitis B virus (HBV). This document outlines the synthetic strategy, reaction mechanisms, and detailed protocols, providing a comprehensive resource for the chemical community.

Introduction

Besifovir is a novel and potent acyclic nucleoside phosphonate that has demonstrated significant efficacy in the treatment of chronic hepatitis B[1][2]. Its mechanism of action involves the inhibition of the HBV reverse transcriptase, a crucial enzyme in the viral replication cycle[3]. The synthesis of this complex molecule requires a strategic approach, often involving the construction of a purine core followed by the attachment of a unique cyclopropyl-containing side chain. This application note focuses on a plausible and efficient synthetic pathway where N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide serves as a key starting material for the elaboration of the 2-aminopurine scaffold of Besifovir.

Synthetic Strategy: From a Substituted Aniline to a Functionalized Purine

The overall strategy hinges on the construction of the purine ring system from the ground up, starting with the readily available N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide. This approach allows for precise control over the substitution pattern of the final purine core. The synthesis can be conceptually divided into two main stages:

  • Formation of the Purine Core: This multi-step process involves the initial construction of a substituted pyrimidine ring from the starting aniline derivative, followed by the annulation of an imidazole ring to yield the desired 2-aminopurine structure.

  • Side-Chain Attachment: The pre-synthesized cyclopropyl-oxy-methylphosphonate side chain is then coupled to the N9 position of the purine core to complete the synthesis of Besifovir.

A visual representation of this synthetic workflow is provided below:

Caption: High-level workflow for the synthesis of Besifovir.

Part 1: Synthesis of the 2-Aminopurine Core

The construction of the purine nucleus from N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a critical phase of the synthesis. The pivaloyl protecting group on the aniline nitrogen serves to modulate its reactivity during the initial steps.

Protocol 1: Formation of a Substituted 4,5-Diaminopyrimidine

This protocol outlines a potential pathway to a key 4,5-diaminopyrimidine intermediate.

Step 1a: Nitration

The aromatic ring of the starting material is first nitrated to introduce a nitro group ortho to the amino group. This sets the stage for the formation of the pyrimidine ring.

  • Reagents: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide, Nitrating agent (e.g., nitric acid in sulfuric acid).

  • Procedure:

    • Dissolve N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0-5 °C).

    • Slowly add the nitrating agent while maintaining the temperature.

    • Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by pouring it onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

    • Filter, wash with water, and dry the crude product.

Step 1b: Pyrimidine Ring Formation

The resulting nitroaniline can be used to construct the pyrimidine ring. One common method involves condensation with a suitable three-carbon synthon.

  • Reagents: Nitrated intermediate from Step 1a, Malononitrile, a strong base (e.g., sodium ethoxide).

  • Procedure:

    • In a suitable solvent (e.g., ethanol), react the nitrated intermediate with malononitrile in the presence of a strong base.

    • Heat the reaction mixture to reflux to drive the cyclization.

    • Upon completion, cool the reaction and neutralize with an acid to precipitate the pyrimidine product.

    • Filter, wash, and dry the product.

Step 1c: Reduction of the Nitro Group

The nitro group on the pyrimidine ring is then reduced to an amino group to yield the crucial 4,5-diaminopyrimidine intermediate.

  • Reagents: Nitropyrimidine from Step 1b, Reducing agent (e.g., sodium dithionite, or catalytic hydrogenation with Pd/C).

  • Procedure (using Sodium Dithionite):

    • Suspend the nitropyrimidine in an aqueous or alcoholic solvent.

    • Heat the suspension and add sodium dithionite portion-wise.

    • Maintain the temperature until the reaction is complete.

    • Cool the mixture and isolate the 4,5-diaminopyrimidine product by filtration.

Protocol 2: Imidazole Ring Annulation to Form the Purine

The 4,5-diaminopyrimidine intermediate is then cyclized to form the fused imidazole ring of the purine.

  • Reagents: 4,5-Diaminopyrimidine intermediate, Formic acid or a derivative (e.g., triethyl orthoformate).

  • Procedure:

    • Heat the diaminopyrimidine in an excess of formic acid or with triethyl orthoformate and an acid catalyst.

    • The reaction drives off water or ethanol to form the imidazole ring.

    • Upon completion, cool the reaction mixture and isolate the 2-amino-6-chloro-9H-purine derivative.

Part 2: Synthesis and Attachment of the Besifovir Side Chain

The synthesis of the acyclic side chain of Besifovir is a distinct but equally important part of the overall process.

Protocol 3: Preparation of the Cyclopropyl-oxy-methylphosphonate Side Chain

This protocol describes a plausible route to the key side-chain precursor.

Step 3a: Synthesis of (1-(Hydroxymethyl)cyclopropyl)methanol

This diol can be prepared from cyclopropanecarboxylic acid esters through reduction.

  • Reagents: Diethyl cyclopropane-1,1-dicarboxylate, a reducing agent (e.g., Lithium aluminum hydride).

  • Procedure:

    • In a dry, inert atmosphere, slowly add a solution of the cyclopropanedicarboxylate in a suitable solvent (e.g., THF) to a suspension of the reducing agent.

    • Control the temperature during the addition.

    • After the addition is complete, stir the reaction until completion.

    • Carefully quench the reaction and work up to isolate the diol.

Step 3b: Monochlorination and Phosphonylation

The diol is then selectively monochlorinated and subsequently reacted to form the phosphonate.

  • Reagents: (1-(Hydroxymethyl)cyclopropyl)methanol, Thionyl chloride, Triethyl phosphite.

  • Procedure:

    • React the diol with a controlled amount of thionyl chloride to achieve monochlorination.

    • The resulting chloro-alcohol is then reacted with triethyl phosphite in an Arbuzov reaction to introduce the phosphonate group.

    • This yields diethyl (((1-((chloromethyl)cyclopropyl)oxy)methyl)phosphonate).

Protocol 4: N9-Alkylation of the Purine Core

The final step in the synthesis of Besifovir is the coupling of the side chain to the N9 position of the purine core.

  • Reagents: 2-Amino-6-chloro-9H-purine derivative, Diethyl (((1-((chloromethyl)cyclopropyl)oxy)methyl)phosphonate), a non-nucleophilic base (e.g., Cesium carbonate).

  • Procedure:

    • In a polar aprotic solvent (e.g., DMF), combine the purine derivative, the phosphonate side chain, and the base.

    • Heat the reaction mixture to facilitate the alkylation.

    • Monitor the reaction for the formation of the desired N9-alkylated product and the disappearance of the starting materials.

    • Upon completion, cool the reaction, and perform an aqueous workup followed by purification (e.g., column chromatography) to isolate Besifovir.

Final Deprotection: The pivaloyl group on the 2-amino position of the purine ring can be removed under standard hydrolytic conditions (acidic or basic) to yield the final Besifovir product.

Data Summary

Intermediate Key Reaction Typical Reagents Expected Yield
Substituted NitropyrimidineNitration & CyclizationHNO3/H2SO4, MalononitrileModerate to Good
4,5-DiaminopyrimidineNitro ReductionSodium Dithionite or H2, Pd/CGood to High
2-Amino-6-chloro-9H-purineImidazole AnnulationTriethyl OrthoformateGood
BesifovirN9-AlkylationCs2CO3, DMFModerate

Visualization of the Proposed Synthetic Pathway

Caption: A detailed workflow of the proposed Besifovir synthesis.

Conclusion

The synthesis of Besifovir from N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide represents a viable and strategic approach to this important antiviral compound. By building the purine ring system from a substituted aniline, this pathway allows for flexibility and control in the synthesis. The protocols outlined in this document provide a foundational guide for researchers and professionals in the field of medicinal chemistry and drug development. Further optimization of each step will be crucial for the large-scale and efficient production of Besifovir.

References

  • Patsnap Synapse. (2026, January 27).
  • MedchemExpress.com. Besifovir (LB80331) | HBV Inhibitor.
  • Patsnap Synapse. (2024, July 17).
  • PubMed. (2009, September 1). N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis.
  • MDPI. (2023, December 25). Reconstructive Methodology in the Synthesis of 2-Aminopurine.
  • ResearchGate. (2025, October 23). (PDF)
  • Google Patents. CN101139348A - The synthetic method of 2-amino-6-chloropurine.
  • PubMed. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir.
  • Google Patents. EP2714691B1 - Process for the preparation of 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1h-purin-6(9h).
  • Google Patents.
  • PrepChem.com. Synthesis of 1-methoxy-2-chloroethane-phosphonic acid diethyl ester.
  • Organic Syntheses Procedure. diethyl [(2-tetrahydropyranyloxy)
  • MDPI. (2021, December 15).
  • Revue Roumaine de Chimie.
  • Patsnap Synapse. (2024, June 14).

Sources

Application Note: Chemoselective Catalytic Hydrogenation of N-(2-chloro-4-nitrophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide CAS Registry Number: 680989-90-6 Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds), Agrochemical Precursors.

Executive Summary

This application note details the process engineering and experimental protocols for the chemoselective catalytic hydrogenation of N-(2-chloro-4-nitrophenyl)-2,2-dimethylpropanamide to its corresponding aniline derivative, N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide .

The critical technical challenge in this transformation is hydrodechlorination . Standard hydrogenation catalysts (e.g., Pd/C) often cleave the aryl-chloride bond (Ar-Cl) concurrently with nitro reduction, leading to the des-chloro impurity. This guide provides two validated protocols—Sulfided Pt/C and Modified Raney Nickel —designed to suppress hydrogenolysis of the C-Cl bond while ensuring quantitative reduction of the nitro group.

Reaction Engineering & Mechanism

The Chemoselectivity Challenge

The reduction of a nitro group occurs via a cascade of intermediates (nitroso


 hydroxylamine 

amine). However, the bond dissociation energy of Ar-Cl (approx. 95 kcal/mol) renders it susceptible to oxidative addition by active metal catalysts, particularly Palladium, under hydrogen atmosphere.

To achieve high selectivity (


), the catalyst surface must be modified to inhibit the adsorption of the chlorophenyl moiety or electronically dampen the metal's ability to insert into the C-Cl bond.
Reaction Pathway Diagram[1]

ReactionPathway cluster_legend Catalyst Selectivity Start Nitro Precursor (Ar-NO2, Cl) Nitroso Nitroso Intermediate (Ar-NO, Cl) Start->Nitroso + H2 Impurity De-chloro Impurity (Ar-NH2, Des-Cl) Start->Impurity Pd/C (Non-selective) Hydrodechlorination Hydroxyl Hydroxylamine (Ar-NHOH, Cl) Nitroso->Hydroxyl + H2 Product Target Amine (Ar-NH2, Cl) Hydroxyl->Product + H2 Product->Impurity Over-hydrogenation Pt/C(S) blocks C-Cl insertion Pt/C(S) blocks C-Cl insertion Pt/C(S) blocks C-Cl insertion->Product

Figure 1: Reaction pathway highlighting the competitive hydrodechlorination side-reaction.

Strategic Considerations

ParameterRecommendationRationale
Catalyst 5% Pt/C (Sulfided) Platinum is inherently less active for hydrogenolysis than Palladium. Sulfiding poisons the highly active sites responsible for C-Cl cleavage.
Alternative Raney Nickel Cost-effective for large scale. Requires careful temperature control to prevent thermal dehalogenation.
Solvent Ethyl Acetate or MeOH Protic solvents (MeOH) accelerate nitro reduction. Esters (EtOAc) are safer if the intermediate hydroxylamine is unstable.
Pressure 3–5 bar (45–75 psi) Moderate pressure favors nitro reduction kinetics over the slower C-Cl cleavage.
Temperature 25°C – 40°C Keep T < 50°C. Higher temperatures exponentially increase the rate of dehalogenation.

Experimental Protocols

Protocol A: High-Fidelity Synthesis using Sulfided Pt/C

Best for research scale (1g – 50g) where purity is paramount.

Materials
  • Substrate: N-(2-chloro-4-nitrophenyl)-2,2-dimethylpropanamide (1.0 equiv).

  • Catalyst: 5% Platinum on Carbon, Sulfided (typically 2-5 wt% loading relative to substrate).

  • Solvent: Methanol (HPLC grade).

  • Hydrogen Source: H2 balloon or Parr Shaker.

Step-by-Step Procedure
  • Preparation: In a clean hydrogenation vessel (e.g., Parr bottle), dissolve 10.0 g (39 mmol) of the nitro-precursor in 100 mL of Methanol.

  • Catalyst Addition: Under a gentle stream of Nitrogen (to prevent ignition), add 0.3 g of 5% Pt/C (sulfided).

    • Note: Sulfided catalysts are less pyrophoric than standard Pd/C but standard safety precautions apply.

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Pressurize the vessel to 3 bar (45 psi) with Hydrogen. Agitate (shake or stir) at Room Temperature (25°C) .

  • Monitoring: Monitor reaction progress via HPLC or TLC (50% EtOAc/Hexane) every 1 hour.

    • Endpoint: Disappearance of starting material and the hydroxylamine intermediate.

    • Typical Time: 2–4 hours.[1]

  • Workup:

    • Vent hydrogen and purge with Nitrogen.

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL Methanol.

    • Safety: Keep the used catalyst wet; dry noble metal catalysts can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield an off-white solid.

  • Purification: If necessary, recrystallize from Ethanol/Water or Toluene.

Protocol B: Cost-Effective Synthesis using Raney Nickel

Best for scale-up (>50g) or when Platinum costs are prohibitive.

Step-by-Step Procedure
  • Preparation: Dissolve 10.0 g of nitro-precursor in 100 mL Ethyl Acetate/Ethanol (1:1).

  • Catalyst: Add 1.0 g of Raney Nickel (slurry in water/ethanol).

    • Critical: Raney Nickel is pyrophoric when dry. Handle under water or solvent at all times.

  • Inhibitor (Optional but Recommended): Add 0.5 mol% of thiophene or dicyandiamide if dehalogenation is observed in pilot runs.

  • Reaction: Hydrogenate at 5 bar (75 psi) and 30°C .

  • Workup: Filter carefully (catalyst is fire hazard). Evaporate solvent.

Analytical Quality Control

Verify the integrity of the product using the following criteria. The presence of the "Des-Chloro" impurity is the critical quality attribute (CQA).

AttributeSpecificationMethod
Appearance White to pale beige solidVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water gradient
Des-Chloro Impurity < 0.5%HPLC (Relative Retention Time ~0.8)
Identity (MS) [M+H]+ = 227.1 (Cl pattern)LC-MS (ESI+)
Identity (NMR) 1H NMR confirms pivaloyl & Ar-H signals1H NMR (DMSO-d6)
HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High De-chloro Impurity (>1%) Catalyst too active (e.g., Pd/C used).Switch to Sulfided Pt/C. If using Pt, lower Temperature to <25°C.
Incomplete Conversion Poisoned catalyst or low H2 mass transfer.Increase agitation speed (rpm). Check H2 purity. Add fresh catalyst (10% more).
Unknown Impurity (Hydroxylamine) Reaction stopped too early.The intermediate (Ar-NH-OH) often elutes just before the amine. Extend reaction time.
Product Coloration (Pink/Brown) Oxidation of amine in air.Store product under Nitrogen. Recrystallize with a pinch of sodium dithionite.

Experimental Workflow Diagram

Workflow Step1 Step 1: Dissolution Substrate + MeOH Step2 Step 2: Catalyst Loading Add 5% Pt/C (Sulfided) (Inert Atmosphere) Step1->Step2 Step3 Step 3: Hydrogenation 3 bar H2, 25°C, 3 hrs Step2->Step3 Step4 Step 4: IPC (In-Process Control) Check HPLC for Nitro/Hydroxylamine Step3->Step4 Step4->Step3 Incomplete Step5 Step 5: Filtration Remove Catalyst (Celite) Step4->Step5 Conversion >99% Step6 Step 6: Isolation Concentrate & Dry Step5->Step6

Figure 2: Operational workflow for the catalytic hydrogenation process.

References

  • Selective Hydrogenation of Chloronitrobenzenes

    • Chen, H., et al. (2017).[3] "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst." RSC Advances.

    • Source:

  • Cardenas-Lizana, F., et al. (2013). "Chemoselective hydrogenation of nitro compounds." Chemical Reviews.
  • Target Compound Data (N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide)

    • PubChem CID: 62085859.[4]

    • Source:

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Application Note: Solvent Engineering for N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists working with N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (CAS: 680989-90-6 / 1260797-60-0).[1][2]

The guide addresses the critical challenge of solvent selection for this intermediate, balancing its lipophilic pivaloyl tail and polar amino-chlorophenyl core to optimize reaction kinetics and purification efficiency.[1][2]

Executive Summary & Chemical Profile

Compound: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide Role: Key aniline intermediate for amide couplings, sulfonylation, or urea formation in drug discovery (e.g., Factor Xa inhibitors, kinase inhibitors).[1]

Physicochemical Analysis
  • Steric Environment: The 2,2-dimethylpropanamide (pivalamide) group is bulky.[1][2] It acts as a robust protecting group for the N1-position, directing reactivity almost exclusively to the 4-amino group.[1]

  • Electronic Effects: The 2-chloro substituent is electron-withdrawing (inductive effect, -I), slightly deactivating the 4-amino group compared to a standard aniline.[1][2] This often necessitates polar solvents to stabilize transition states or higher reaction temperatures.[1][2]

  • Solubility Driver: The tert-butyl group confers significant lipophilicity (LogP ≈ 2.5–3.2), making the compound sparingly soluble in water but highly soluble in organic ethers and chlorinated solvents.[1][2]

Solvent Selection Decision Matrix

This matrix prioritizes "Green Chemistry" principles (replacing DCM/DMF) while ensuring high yield.

Solvent ClassSpecific SolventSuitabilityTechnical Rationale
Green Ethers 2-MeTHF Excellent Primary Recommendation. High boiling point (80°C) allows for thermal acceleration.[1][2] Bi-phasic workup is easier than with THF.[1][2]
Esters Ethyl Acetate (EtOAc) Good Good for mild acylation reactions.[1][2] Can be used as a crystallization solvent when paired with Heptane.[1][2]
Polar Aprotic DMSO / NMP High Required for SNAr or Pd-catalyzed couplings where high temperature (>100°C) or catalyst solubility is critical.[1][2] Difficult to remove.
Chlorinated DCM / DCE Moderate Traditional choice for solubility, but discouraged due to toxicity and environmental impact.[1][2] Use only if 2-MeTHF fails.[1][2]
Protic Ethanol / IPA Variable Poor for acid chloride reactions (solvolysis risk).[1][2] Excellent for recrystallization (antisolvent addition).[1][2]
Antisolvents Water / Heptane N/A Used strictly to crash out the product during purification.[1][2]

Workflow Visualization

Figure 1: Solvent Selection Logic for 4-Amino Functionalization

SolventSelection Start Reaction Type? Acylation Amide/Sulfonamide Coupling Start->Acylation MetalCat Pd/Cu Catalysis (Buchwald-Hartwig) Start->MetalCat GreenCheck Green Solvent Required? Acylation->GreenCheck TempCheck Temp > 100°C? MetalCat->TempCheck MeTHF Select 2-MeTHF (T_max: 80°C) GreenCheck->MeTHF Yes DCM Select DCM (T_max: 40°C) GreenCheck->DCM No DMSO Select DMSO/NMP (High Solubility) TempCheck->DMSO Yes Toluene Select Toluene (Non-polar) TempCheck->Toluene No

Caption: Decision tree for selecting reaction solvents based on downstream chemistry and thermal requirements.

Detailed Experimental Protocols

Protocol A: Solubility Profiling (Self-Validation)

Before committing to a large batch, validate solubility for your specific lot.[1]

  • Preparation: Weigh 10 mg of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide into three HPLC vials.

  • Solvent Addition: Add 100 µL of 2-MeTHF to Vial 1, EtOAc to Vial 2, and IPA to Vial 3.

  • Observation:

    • Instant Dissolution:[1][2] Ideal for room temp reactions.[1][2]

    • Cloudy/Suspension: Requires heating or co-solvent (e.g., add 10% DMF).[1][2]

    • Precipitate: Antisolvent candidate.[1][2]

  • Stress Test: If using 2-MeTHF, heat Vial 1 to 50°C. If clear, it is the superior choice for thermal reactions.[1][2]

Protocol B: Amide Coupling (Acylation of the 4-NH2)

Target: Synthesis of ureas or amides.[1][2]

Reagents:

  • Substrate: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (1.0 equiv)[1][2]

  • Electrophile: Acid Chloride or Isocyanate (1.1 equiv)[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1][2]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)[1][2]

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the Substrate and 2-MeTHF (10 mL per gram of substrate). Stir until fully dissolved.

    • Note: If the solution remains hazy, warm to 30°C. The lipophilic pivaloyl group aids solubility in ethers.[1][2]

  • Base Addition: Add TEA via syringe. The solution may darken slightly (amine oxidation check).[1][2]

  • Reaction: Cool to 0°C (ice bath). Add the Electrophile dropwise to control exotherm.[1][2]

    • Mechanistic Insight: The 2-chloro group provides steric bulk.[1][2] Slow addition prevents kinetic trapping of impurities.[1][2]

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC (50% EtOAc/Heptane) or LCMS.[1][2]

    • Endpoint: Disappearance of the aniline peak (M+H 241/243).[1][2]

  • Workup (The "Green" Advantage):

    • Add Water directly to the 2-MeTHF reaction mixture.[1][2]

    • Separate phases.[1][2][3] (2-MeTHF separates cleanly from water, unlike THF which forms emulsions).[1][2]

    • Wash organic layer with 1M HCl (to remove excess pyridine/TEA) and Brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

Protocol C: Purification via "Crash Crystallization"

Because the pivalamide is highly lipophilic, using a polar antisolvent is the most efficient purification method.[1]

  • Dissolution: Dissolve the crude reaction residue in minimal hot Ethanol (EtOH) or Methanol (approx. 3-5 volumes).

  • Precipitation: While stirring rapidly, slowly add Water (antisolvent) dropwise.[1][2]

    • Ratio: Target a final solvent ratio of 1:1 or 1:2 (Alcohol:Water).[1][2]

  • Aging: Allow the suspension to cool to RT, then chill to 0°C for 1 hour.

  • Filtration: Filter the solids and wash with cold 20% EtOH/Water.

  • Drying: Vacuum oven at 45°C.

Mechanistic Pathway & Troubleshooting

Figure 2: Reactivity & Workup Pathway[1][2]

Workflow Substrate Substrate (Lipophilic/Polar) Solvent Solvent: 2-MeTHF (Solubilizes Pivaloyl) Substrate->Solvent Dissolve Reaction Reaction (Acylation at 4-NH2) Solvent->Reaction + Electrophile Quench Aq. Wash (Phase Separation) Reaction->Quench Complete Cryst Crystallization (EtOH/Water) Quench->Cryst Evaporate & Solvent Swap

Caption: Optimized workflow minimizing solvent swaps. 2-MeTHF allows direct aqueous wash.[1][2]

Troubleshooting Guide
  • Issue: Low conversion of the 4-NH2.

    • Cause: The 2-Cl substituent is deactivating the amine.[1][2]

    • Solution: Switch solvent to DMSO and heat to 60°C. The polar aprotic environment stabilizes the charged transition state better than ethers.[1][2]

  • Issue: Product oils out during water addition.

    • Cause: Addition of water was too fast.

    • Solution: Re-dissolve in hot EtOH. Add water very slowly with seeding. Alternatively, use Heptane as the antisolvent if the product is very lipophilic.[1][2]

References

  • Green Chemistry in Peptide/Amide Synthesis

    • Title: Greening peptide chemistry by using NBP as solvent for SPPS.[1][2]

    • Source: Lund University Publications.[1][2]

    • URL:[Link][1][2]

  • Solvent Selection Guides

    • Title: Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds.[1][2][4][5]

    • Source: MDPI (Sustainability).[1][2]

    • URL:[Link][1][2][6]

  • Synthesis of Chlorophenyl Pivalamides

    • Title: Improved process for the preparation of chlorophenyl trifluoroethanone (Patent WO2015111004A2).[1][2]

    • Source: Google Patents.[1][2]

    • URL:[1][2]

  • Physical Properties & Reactivity

    • Title: N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride Data.[1][2][7]

    • Source: BLD Pharm.[1][2][8][9]

Sources

crystallization techniques for N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Crystallization Techniques for N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in API Purification

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a substituted aromatic amide with significant potential as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). In the pharmaceutical industry, the final physical form of a compound is as critical as its chemical purity. Crystallization is the paramount unit operation for the purification and isolation of such intermediates, directly influencing purity, stability, and downstream processability.

The ability of a solid material to exist in multiple crystalline forms, known as polymorphism, is a prevalent phenomenon in APIs, with over 50% estimated to exhibit it.[1] Different polymorphs of the same compound can possess distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which can profoundly impact a drug's efficacy and safety.[1] Therefore, developing a robust and controlled crystallization process is not merely a purification step but a critical exercise in crystal engineering to ensure the consistent production of the desired solid-state form.

This guide provides a comprehensive overview of practical , grounded in fundamental principles. It offers detailed protocols that serve as a validated starting point for method development and optimization, alongside essential techniques for the physical and chemical characterization of the final crystalline product.

Pre-Crystallization Analysis: Building a Foundation for Success

Before any crystallization attempt, a thorough understanding of the compound's physicochemical properties is essential. This foundational knowledge guides the rational selection of solvents and techniques, minimizing trial-and-error and accelerating development.

Physicochemical Profile

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide possesses a moderately polar structure, featuring a hydrogen-bond-donating amino group, a hydrogen-bond-accepting amide carbonyl, and a chlorinated aromatic ring. This amphiphilic character suggests solubility in a range of polar and some non-polar organic solvents.[2] The rigid amide backbone and bulky t-butyl group are structural features conducive to forming an ordered crystal lattice.

The Cornerstone: Solvent Selection

The choice of solvent is the most critical parameter in a crystallization process.[3] An ideal solvent should exhibit a steep solubility curve with respect to temperature: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][5] This differential solubility is the driving force for high-yield crystallization upon cooling.

A preliminary solvent screen is the first practical step. Small quantities of the crude material should be tested in a variety of solvents of differing polarities.

Table 1: Hypothetical Solvent Screening Results

SolventPolarity IndexSolubility at 25°CSolubility at 75°C (or Reflux)Observations on Cooling
Water10.2InsolubleInsoluble-
Methanol5.1Sparingly SolubleVery SolubleRapid precipitation, small needles
Ethanol4.3Sparingly SolubleSolubleGood crystal formation upon slow cooling
Acetone5.1SolubleVery SolubleOiling out may occur; requires slow cooling
Acetonitrile5.8Sparingly SolubleSolubleWell-formed crystals
Ethyl Acetate4.4SolubleVery SolubleHigh solubility at 25°C, low yield expected
Toluene2.4Sparingly SolubleSolublePotential for good yield
Heptane0.1InsolubleSparingly SolublePotential as an antisolvent

Interpretation of Screening Data:

  • Good Candidates for Cooling Crystallization: Ethanol, Acetonitrile, and Toluene show promise due to their favorable solubility profiles.

  • Potential for Antisolvent Crystallization: Heptane, being a poor solvent, could be used as an antisolvent with a solvent like Ethyl Acetate or Acetone, in which the compound is highly soluble.[5]

Crystallization Methodologies & Protocols

Based on the preliminary analysis, several crystallization techniques can be employed. Each protocol is designed as a self-validating system, concluding with characterization steps to confirm purity and form.

Single-Solvent Cooling Crystallization

This is the most common and straightforward technique, relying on the principle of decreasing solubility with decreasing temperature to generate supersaturation.[4]

  • Dissolution: Place the crude N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., start with 20 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to maximize the yield upon cooling.[4]

  • Decoloration (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 0.1 g). Re-heat the mixture to boiling for a few minutes. Causality: The porous surface of activated charcoal adsorbs high-molecular-weight colored impurities.[5]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. Causality: Pre-heating prevents premature crystallization in the funnel.

  • Crystal Formation: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal precipitation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Characterization: Analyze the dried product for purity (HPLC, Melting Point) and polymorphic form (PXRD, DSC).

G cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis A 1. Add Crude Compound & Minimum Solvent B 2. Heat to Dissolve A->B C 3. Add Charcoal (Optional) B->C D 4. Hot Gravity Filtration (Optional) C->D E 5. Slow Cooling to Room Temperature D->E Clear, Hot Solution F 6. Ice Bath Cooling E->F G 7. Vacuum Filtration & Washing F->G Crystal Slurry H 8. Drying Under Vacuum G->H I 9. Characterization (HPLC, PXRD, DSC) H->I

Figure 1: Workflow for Single-Solvent Cooling Crystallization.

Antisolvent Crystallization

This method is ideal when the compound is too soluble in all suitable solvents even at low temperatures, or when the compound is thermally sensitive. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "antisolvent" in which the compound is insoluble.[4][5]

  • Dissolution: At room temperature, dissolve the crude compound (e.g., 5.0 g) in the minimum amount of a "good" solvent, such as acetone.

  • Antisolvent Addition: While stirring the solution, slowly add the "antisolvent" (heptane) dropwise. Continue adding until a slight, persistent cloudiness (turbidity) is observed. Causality: This point of incipient precipitation indicates the solution is now saturated.

  • Re-dissolution: Add a few drops of the "good" solvent (acetone) until the cloudiness just disappears, ensuring the system is at the brink of saturation.

  • Crystal Formation: Cover the flask and allow it to stand undisturbed. Slow diffusion and minor temperature fluctuations will induce the growth of well-formed crystals. If no crystals form, a seed crystal can be added, or the flask can be gently scratched below the solvent surface with a glass rod.

  • Isolation & Drying: Once crystallization is complete, collect, wash (with a solvent mixture rich in heptane), and dry the crystals as described in Protocol 1 (Steps 6-7).

  • Characterization: Analyze the final product using appropriate techniques (HPLC, Melting Point, PXRD).

G A 1. Dissolve Compound in 'Good' Solvent (e.g., Acetone) B 2. Add 'Antisolvent' (e.g., Heptane) Dropwise to Cloud Point A->B Clear Solution C 3. Add 'Good' Solvent to Just Re-dissolve B->C Turbid Suspension D 4. Allow to Stand for Slow Crystal Growth C->D Saturated Solution E 5. Isolate, Wash, and Dry Crystals D->E Crystal Slurry F 6. Characterize Product (HPLC, PXRD, DSC) E->F Pure, Dry Crystals

Figure 2: Workflow for Antisolvent Crystallization.

Characterization of the Crystalline Product

Characterization is a non-negotiable step to validate the success of the crystallization process. It confirms not only chemical purity but also the physical form of the isolated solid.[6][7]

Table 2: Key Characterization Techniques

TechniquePurposeInformation Obtained
HPLC Purity AssessmentQuantifies the percentage of the desired compound and detects soluble impurities.
Melting Point Purity & IdentityA sharp melting range close to the literature value indicates high purity.
PXRD [8]Polymorph IdentificationProvides a unique "fingerprint" for a specific crystal lattice. The pattern can be used to identify the polymorphic form and distinguish it from amorphous material.
DSC [9]Thermal PropertiesMeasures melting point, enthalpy of fusion, and can detect polymorphic transitions, desolvation events, or the presence of amorphous content.
FTIR [9]Functional Group IDConfirms the chemical identity. Differences in hydrogen bonding in different polymorphs can sometimes lead to observable shifts in peak positions.

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent. Solution: Re-heat to dissolve the oil, add more solvent, and cool more slowly.

  • No Crystals Form: The solution may not be sufficiently supersaturated, or nucleation is inhibited. Solution: Try scratching the inside of the flask, adding a seed crystal, or cooling to a lower temperature.

  • Poor Yield: Too much solvent was used, or the compound has significant solubility even at low temperatures. Solution: Concentrate the mother liquor by evaporating some solvent and re-cooling to obtain a second crop of crystals.[4]

  • Impure Crystals: Cooling was too rapid, trapping impurities. Solution: Re-crystallize the material again, ensuring a slow cooling rate.

Conclusion

The crystallization of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a controllable process that is fundamental to achieving the high standards of purity and physical form required in pharmaceutical development. A systematic approach, beginning with solvent screening and followed by the rational selection and optimization of a crystallization method, is key to success. The protocols for cooling and antisolvent crystallization provided herein offer robust starting points. Rigorous in-process control and comprehensive final product characterization using techniques like PXRD and DSC are essential to ensure the consistent production of a high-quality crystalline intermediate.

References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021).
  • Various techniques for study of Crystal Properties. (n.d.). Slideshare.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018).
  • Experiment 2: Recrystalliz
  • What are the different techniques to characterize chemical crystals?. (2019).
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2023). International Journal of Exploring Emerging Trends in Engineering (IJEETE).
  • Recrystalliz
  • What is the best technique for amide purification?. (2020).
  • Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. (2006). PubMed.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). SciSpace.
  • N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide. (2024). Smolecule.
  • Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. (2022). PMC.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.). PMC.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical and Pharmaceutical Biological Sciences.
  • Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. (2023). MDPI.
  • (PDF) Polymorphism in pharmaceuticals. III. Chlorpropamide. (2016).

Sources

Application Notes and Protocols for the Safe Handling of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide in a laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded upon established principles for managing chlorinated aromatic amines and data from structurally analogous compounds. These protocols are designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to minimize exposure risks and ensure a safe working environment. The causality behind each procedural recommendation is explained to foster a deeper understanding of the safety measures.

Compound Profile: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a substituted aromatic amide. Its structure, featuring a chlorinated aniline moiety, suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of significant interest. The presence of the amino and chloro groups on the aromatic ring, along with the amide linkage, dictates its chemical reactivity and potential toxicological profile.

Property Value Source
IUPAC Name N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamidePubChem[1]
Molecular Formula C₁₁H₁₅ClN₂OPubChem[1]
Molecular Weight 226.70 g/mol PubChem[1]
CAS Number 1185460-15-4 (for hydrochloride salt)BLD Pharm[2]
Appearance Assumed to be a solid at room temperatureInferred from similar compounds

Hazard Assessment and Toxicological Profile

Primary Hazards:

  • Skin and Eye Irritation: Structurally similar compounds, such as N-(4-Amino-2,5-diethoxyphenyl)benzamide, are known to cause skin and serious eye irritation. It is prudent to assume that N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide poses similar risks.

  • Inhalation and Ingestion: Aromatic amines can be harmful if inhaled or ingested.

  • Aquatic Toxicity: Many aromatic compounds exhibit toxicity to aquatic life.[3]

GHS Hazard Classification (Predicted):

Based on data for similar compounds, the following GHS classifications should be tentatively assigned:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 3)

This predicted classification necessitates stringent adherence to the handling protocols outlined in this document.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all routes of exposure. A multi-layered approach combining engineering controls and appropriate PPE is essential.

3.1. Engineering Controls:

  • Chemical Fume Hood: All manipulations of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide, including weighing, dissolution, and reaction workups, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.

3.2. Personal Protective Equipment (PPE):

The selection of PPE is critical for preventing direct contact with the chemical.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects the eyes from splashes and airborne particles.
Skin and Body Protection A flame-resistant lab coat, fully buttoned.Protects the skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a certified chemical fume hood.A properly functioning fume hood provides adequate respiratory protection.

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to systematic procedures is crucial for minimizing the risk of exposure and contamination.

4.1. General Handling:

  • Avoid Inhalation, Ingestion, and Skin Contact: Never directly smell the chemical. Use appropriate tools for transfer and avoid creating dust.

  • Weighing: Weigh the compound in a fume hood on a tared weigh boat or glassine paper.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

4.2. Storage:

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the compound name, structure, date of receipt/synthesis, and any known hazards.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Inventory: Maintain an accurate inventory of the compound.

Experimental Protocols

The following are example protocols for the synthesis and a potential application of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide. These are generalized procedures and may require optimization.

5.1. Synthesis of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide:

This synthesis is based on the general principle of amide bond formation between an aniline and an acyl chloride.[4][5]

Materials:

  • 4-Amino-2-chloroaniline

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloroaniline (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide.

5.2. Protocol for Solubility Assessment:

Objective: To determine the solubility of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide in various solvents.

Materials:

  • N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh a small amount of the compound (e.g., 10 mg) into a series of labeled vials.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Vortex the vial for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the solid has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

  • Continue this process until the solid is completely dissolved or a maximum volume of solvent has been added.

  • If the compound dissolves, the solubility can be expressed as mg/mL. If it does not fully dissolve, it can be reported as sparingly soluble or insoluble at that concentration.

  • Repeat the procedure for each solvent.

Waste Disposal

All waste materials containing N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (gloves, weigh boats, TLC plates, etc.) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The defaced, triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

7.1. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

7.2. Chemical Spill:

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Small Small, Manageable Spill Assess->Small Minor Large Large or Hazardous Spill Assess->Large Major Alert Alert Colleagues and Supervisor Small->Alert Evacuate Evacuate the Area Large->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE ContactEHS Contact Emergency Services / EHS Evacuate->ContactEHS Contain Contain the Spill DonPPE->Contain CleanUp Clean Up with Absorbent Material Contain->CleanUp Dispose Dispose of Waste as Hazardous CleanUp->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

Caption: Decision tree for chemical spill response.

References

  • Google Patents. (2014). WO 2014/188453 A2 - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-amino-2-ethylpropanediol. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • MDPI. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

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Troubleshooting & Optimization

minimizing side reactions during N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

Status: Active Ticket ID: CHEM-SUP-2024-88 Subject: Minimizing Side Reactions & Optimizing Regiocontrol Assigned Specialist: Senior Application Scientist

Executive Summary: The Structural Challenge

Welcome to the technical guide for synthesizing N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide . This molecule presents a classic "push-pull" conflict in organic synthesis.

  • Steric/Electronic Clash: You are attempting to install a bulky pivaloyl (2,2-dimethylpropanoyl) group onto a nitrogen atom that is both sterically hindered (ortho-chloro substituent) and electronically deactivated (if starting from the nitro-aniline precursor).

  • Chemo-selectivity Risk: The subsequent generation of the free amine at the C4 position requires reducing a nitro group without stripping off the sensitive chlorine atom (hydrodehalogenation).

This guide ignores generic advice and focuses on the specific failure modes of this scaffold.

Module 1: The Acylation Bottleneck (Ticket #101)

User Issue: "I am reacting 2-chloro-4-nitroaniline with pivaloyl chloride, but conversion is stalling at 60%. Increasing temperature just creates more impurities."

Root Cause Analysis

The amine in 2-chloro-4-nitroaniline is exceptionally non-nucleophilic. The para-nitro group pulls electron density away from the amine, while the ortho-chlorine atom creates a steric wall. Pivaloyl chloride (PivCl) is also sterically demanding (tert-butyl tail).

  • Side Reaction A: Hydrolysis of PivCl by trace moisture (faster than the amide coupling).

  • Side Reaction B: N,N-diacylation (rare here due to sterics, but possible with excessive forcing).

Troubleshooting Protocol
VariableStandard (Fail-Prone)Optimized Protocol Why?
Base Triethylamine (TEA)Pyridine (Solvent/Base) Pyridine acts as both solvent and acyl-transfer catalyst, forming a reactive N-acylpyridinium intermediate.
Catalyst NoneDMAP (0.1 - 0.2 eq) 4-Dimethylaminopyridine is non-negotiable here. It generates a super-active acylating agent that overcomes the steric wall.
Temperature Reflux0°C

RT

50°C
Start cold to minimize PivCl hydrolysis, then gently heat to drive the sluggish amine reaction.
Reagent 1.05 eq PivCl1.5 - 2.0 eq PivCl Excess is required because the reaction is slow; some PivCl will inevitably hydrolyze.

Q: Can I use NaH to deprotonate the aniline? A: Not recommended. While NaH creates a potent amide anion, the nitro group makes the ring susceptible to nucleophilic aromatic substitution (SNAr) or oxidative degradation, leading to "tar" formation. Stick to the Pyridine/DMAP system.

Module 2: The Dechlorination Trap (Ticket #102)

User Issue: "I successfully made the nitro-amide intermediate. During hydrogenation to get the final amine, I see a mass peak corresponding to [M-34]. I am losing the chlorine."

Root Cause Analysis

Standard catalytic hydrogenation (Pd/C + H2) is notorious for hydrodehalogenation . The palladium inserts into the C-Cl bond, replacing the chlorine with hydrogen. This destroys your scaffold.

Validated Reduction Strategies

Option A: The Chemical Method (Highest Fidelity)

  • Reagents: Iron powder (Fe) + Ammonium Chloride (NH4Cl).

  • Solvent: Ethanol/Water (3:1).

  • Mechanism: Single electron transfer (SET).

  • Advantage: Iron is chemoselective for the nitro group and will not touch the aryl-chloride bond.

  • Protocol: Reflux for 2-4 hours. Filter hot through Celite to remove iron oxide sludge.

Option B: The Catalytic Method (Scalable)

  • Catalyst: Sulfided Platinum on Carbon (Pt/C-S) or Raney Nickel .

  • Avoid: Standard Pd/C.

  • Mechanism: Sulfur poisons the catalyst sites responsible for C-Cl bond insertion while leaving the sites active for -NO2 reduction.

  • Note: If using Raney Ni, monitor closely; it can still dechlorinate if left too long.

Module 3: The "Forbidden" Route (Ticket #103)

User Issue: "Can't I just start with 2-chloro-1,4-phenylenediamine and add 1 equivalent of pivaloyl chloride? It's cheaper."

A: NO. This is a regioselectivity trap.

If you treat the diamine with Pivaloyl chloride, the reaction is governed by nucleophilicity .

  • The C4-amine is unhindered and electron-rich.

  • The C1-amine is hindered by the Chlorine and less reactive.

Result: You will synthesize N-(3-chloro-4-aminophenyl)-2,2-dimethylpropanamide (the wrong isomer) as the major product. You cannot force the reaction to the hindered amine without protecting the C4-amine first.

Visualizing the Pathway

The following diagram illustrates the correct synthetic logic versus the regioselectivity failure mode.

G Start_Nitro Starting Material: 2-chloro-4-nitroaniline Acyl_Step Step 1: Acylation (PivCl, Pyridine, DMAP) Start_Nitro->Acyl_Step Hindered NH2 Requires DMAP Start_Diamine Alternative Start: 2-chloro-1,4-phenylenediamine Wrong_Product Major Impurity: Wrong Regioisomer (Acylation at C4-NH2) Start_Diamine->Wrong_Product Direct Acylation (Uncontrolled) Intermediate Intermediate: N-(2-chloro-4-nitrophenyl)pivalamide Acyl_Step->Intermediate Reduction_Step Step 2: Reduction (Fe/NH4Cl or Pt/C-S) Intermediate->Reduction_Step Final_Target Final Target: N-(4-amino-2-chlorophenyl)- 2,2-dimethylpropanamide Reduction_Step->Final_Target Selective Conditions Dechlor_Impurity Side Reaction: De-chlorinated Product (If Pd/C used) Reduction_Step->Dechlor_Impurity Pd/C (Avoid!)

Caption: Figure 1. Synthetic workflow demonstrating the necessity of the Nitro-route to avoid regiochemical errors and the critical decision point at the reduction step to prevent dechlorination.

Validated Step-by-Step Protocol

Step 1: Acylation (Synthesis of Intermediate)
  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Charge: Add 2-chloro-4-nitroaniline (1.0 eq) and DMAP (0.2 eq).

  • Solvent: Add anhydrous Pyridine (5-10 volumes). Note: Pyridine acts as solvent and base.

  • Addition: Cool to 0°C. Add Pivaloyl Chloride (1.5 eq) dropwise over 30 mins.

  • Reaction: Allow to warm to RT. If TLC shows SM remaining after 4h, heat to 50°C.

  • Workup: Quench with ice water. The product often precipitates. Filter and wash with water and dilute HCl (to remove pyridine).

  • QC Check: NMR should show the tert-butyl singlet (~1.3 ppm) and the downfield amide proton.

Step 2: Selective Reduction (Fe/NH4Cl Method)
  • Charge: Suspend the Nitro-Amide Intermediate (1.0 eq) in Ethanol (10 vol).

  • Activator: Dissolve Ammonium Chloride (5.0 eq) in minimal Water (3 vol) and add to the flask.

  • Reductant: Add Iron Powder (5.0 eq, -325 mesh).

  • Reaction: Heat to reflux (approx 75-80°C) with vigorous stirring (mechanical stirring recommended).

  • Monitor: TLC should show disappearance of the yellow nitro spot and appearance of a fluorescent amine spot.

  • Workup: Filter hot through a Celite pad. Wash the pad with hot ethanol. Concentrate the filtrate.

  • Purification: Partition between EtOAc and NaHCO3. Dry organic layer (Na2SO4).[1][2] Recrystallize if necessary.[2][3]

References

  • Vertex AI Search. (2025). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health (PMC). Available at: [Link]

  • Organic Chemistry Portal. (2014). Pivalic Acid Esters and Amides: Stability and Protection. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses. (2018). Synthesis of hindered amides and carbamates. Org. Synth. Available at: [Link]

  • Common Organic Chemistry. (2025). Nitro Reduction: Common Conditions (Fe, SnCl2, Sulfided Pt). Available at: [Link]

Sources

Technical Support Center: Purification of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource, designed for researchers encountering difficulties in the isolation and purification of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (also known as N-(4-amino-2-chlorophenyl)pivalamide).[1]

The content focuses on the most common synthesis route: the chemoselective reduction of the corresponding nitro-precursor (N-(2-chloro-4-nitrophenyl)-2,2-dimethylpropanamide).[1]

Case ID: PUR-AMIDE-CL-04 Status: Operational Scope: Isolation, Impurity Removal, and Stability Management[1]

Technical Overview & Compound Profile

This molecule is a functionalized aniline derivative protected by a pivalamide group.[1] Its purification is complicated by two competing chemical behaviors: the basicity of the amine (position 4) and the lability of the chlorine atom (position 2) under certain reduction conditions.[1]

PropertySpecification / Behavior
Chemical Structure Phenyl ring with 1-Pivalamide, 2-Chloro, 4-Amino substituents.[1][2]
Primary Challenge De-halogenation: Loss of the Chlorine atom during nitro-reduction (yielding the des-chloro impurity).[1]
Secondary Challenge Oxidation: The free aniline (-NH2) is prone to oxidation, turning the product brown/purple upon air exposure.[1]
Solubility Soluble in DMSO, MeOH, EtOAc, DCM.[1] Insoluble in water (neutral pH).[1] Soluble in aqueous acid.[1]
pKa (Est.) ~3.5 - 4.5 (Aniline nitrogen).[1] The amide nitrogen is non-basic.[1]

Critical Troubleshooting: The "De-Chlorination" Trap

Issue: "My LC-MS shows a mass of M-34 (loss of Cl) alongside my product."

Diagnosis: You likely used standard Palladium on Carbon (Pd/C) for the hydrogenation of the nitro precursor.[1] In the presence of H2, Pd/C readily cleaves aryl-chloride bonds, replacing the chlorine with hydrogen.[1]

Corrective Protocol: To retain the chlorine atom while reducing the nitro group, you must switch the catalytic system.

  • Option A (Catalytic Hydrogenation): Use Platinum on Carbon (Pt/C) , specifically sulfided Pt/C, or add a catalyst poison (e.g., thiophene) to the Pd/C system.[1] These attenuate the catalyst's activity, preventing oxidative addition into the C-Cl bond.[1]

  • Option B (Chemical Reduction - Recommended): Switch to a dissolving metal reduction.[1]

    • Reagents: Iron powder (Fe) and Ammonium Chloride (NH4Cl).[1]

    • Solvent: Ethanol/Water (3:1).[1]

    • Mechanism:[1][3][4][5] This method is highly chemoselective for -NO2 reduction and leaves aryl halides intact.[1]

Technical Note: If using Option B, ensure thorough removal of Iron residues during workup, as Fe salts can catalyze the oxidation of the final amine product.[1]

Purification Workflows

Choose the workflow based on your primary impurity profile.[1]

Workflow A: The "Acid-Base Rescue" (General Purity <90%)

This method exploits the basicity of the 4-amino group to separate the product from non-basic impurities (unreacted nitro starting material, neutral catalyst ligands).

Protocol:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer twice with 1M HCl (aq) .[1]

    • Chemistry: The product becomes the water-soluble hydrochloride salt.[1] The neutral nitro-impurity stays in the EtOAc.[1]

  • Phase Separation: Keep the Aqueous Layer .[1] Discard the Organic Layer (check by TLC first).[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated NaHCO3 until pH > 9.

    • Observation: The product will precipitate as a milky white/off-white solid or oil.[1]

  • Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc.[1]

  • Drying: Dry the organic layer over Na2SO4, filter, and concentrate.

Workflow B: Hydrochloride Salt Formation (High Stability)

If the free base is oiling out or turning brown (oxidizing), convert it to the HCl salt for long-term storage.[1]

Protocol:

  • Dissolve purified free base in a minimum amount of dry 1,4-Dioxane or Ethanol .[1]

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • A white precipitate (the HCl salt) should form immediately.[1]

  • Filter the solid and wash with cold Diethyl Ether to remove colored oxidation impurities.[1]

  • Result: A stable, crystalline solid (CAS 1185460-15-4).[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purification based on the specific impurities present.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Analyze Impurity Profile (LC-MS/TLC) Start->CheckImpurity Impurity_Nitro Impurity: Unreacted Nitro Precursor (Neutral) CheckImpurity->Impurity_Nitro Neutral impurities detected Impurity_DeCl Impurity: Des-Chloro Analog (Basic, M-34) CheckImpurity->Impurity_DeCl Des-chloro byproduct detected Action_AcidBase EXECUTE WORKFLOW A: Acid-Base Extraction Impurity_Nitro->Action_AcidBase Best Separation Action_Column EXECUTE: Column Chromatography (DCM:MeOH gradient) Impurity_DeCl->Action_Column pKa similar to product Extraction won't work Action_Recryst EXECUTE: Recrystallization (Toluene/Heptane) Impurity_DeCl->Action_Recryst Alternative Result Pure Product (>98% HPLC) Action_AcidBase->Result Action_Column->Result Action_Recryst->Result

Caption: Decision tree for selecting the purification method based on impurity chemistry. Acid-base extraction is effective for neutral impurities but fails for structural analogs like des-chloro byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my product turning pink/purple during filtration? A: Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming "aniline blacks" or diazo-colored impurities.[1]

  • Fix: Minimize air exposure.[1] Perform filtration under a blanket of Nitrogen or Argon.[1] Store the final product in the dark at -20°C. Converting it to the HCl salt (Workflow B) significantly halts this oxidation.[1]

Q2: Can I use Ethanol for recrystallization? A: Yes, but be cautious. While the compound dissolves well in hot ethanol, it may not crystallize out upon cooling if the concentration isn't high enough.[1] A "solvent pair" method is better: dissolve in minimum hot Ethanol , then slowly add Water or Heptane until turbidity appears.[1] Cool slowly to 4°C.

Q3: The pivalamide group seems stable, but can it hydrolyze? A: The pivaloyl group (t-butyl amide) is sterically bulky and exceptionally stable against hydrolysis compared to acetyl or formyl groups.[1] It will survive the dilute HCl/NaOH washes in Workflow A. However, avoid refluxing in strong concentrated acid (>6M HCl) for extended periods.[1]

Q4: I see a small impurity at RRT 0.9 that tracks with the product. What is it? A: If you used a coupling reagent (like HATU/EDC) in the step prior to nitro-reduction, this could be a urea byproduct.[1] Alternatively, if the reduction was incomplete, it might be the hydroxylamine intermediate (-NHOH), which often runs slightly more polar than the amine.[1]

  • Fix: If it is the hydroxylamine, re-subject the material to reduction conditions (Fe/NH4Cl) for another 2 hours.[1]

References & Authoritative Grounding

  • Product Identification & Salt Forms:

    • Source: BLD Pharm.[1][6] "N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride Data."

  • Reduction of Nitro Compounds (Methodology):

    • Source: Organic Chemistry Portal.[1] "Reduction of Nitro Compounds to Amines."

    • URL:[Link]

    • Relevance: Validates the use of Fe/NH4Cl and Pt/C to avoid de-halogenation.

  • Chemical Properties & Identifiers:

    • Source: PubChem.[1][2][4][7] "N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide (Isomer Analog Reference)."

    • URL:[Link]

    • Relevance: Provides physiochemical baselines for chlorinated amino-pivalamides.

  • General De-halogenation Avoidance:

    • Source: Common Organic Chemistry.[1] "Nitro Reduction - Common Conditions."

    • URL:[Link]

Sources

Validation & Comparative

H-NMR spectrum analysis of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative H-NMR Spectrum Analysis of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide Content Type: Technical Comparison Guide & Experimental Protocol

Validating Synthesis & Purity of a Key Pharmacophore Scaffold

Executive Summary & Structural Context[1][2][3][4]

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (CAS: 1185460-15-4) is a critical aniline building block, frequently utilized in the synthesis of kinase inhibitors and other bioactive small molecules.[1] The bulky pivaloyl (2,2-dimethylpropanoyl) group often serves as a robust protecting group or a lipophilic pharmacophore.[1]

This guide provides a comparative analysis of the proton nuclear magnetic resonance (


H-NMR) spectrum for this compound. Unlike standard spectral lists, this document focuses on comparative diagnostics —distinguishing the product from its nitro-precursor and selecting the optimal solvent system for resolution.
The Structural Challenge

The molecule features a 1,2,4-trisubstituted benzene ring with competing electronic effects:

  • Electron Donors (Shielding): The 4-amino group (

    
    ) and the anilide nitrogen at position 1.[1]
    
  • Electron Withdrawers (Deshielding): The 2-chloro substituent and the carbonyl of the amide.

  • Steric Bulk: The tert-butyl group creates a massive singlet that can dominate the spectrum, requiring careful dynamic range management.

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl )

The choice of solvent is not merely about solubility; it dictates the visibility of labile protons (NH/NH


) which are the primary indicators of reaction completion.
Comparison Table: Solvent Performance
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Solubility Excellent. Dissolves polar anilines/amides readily.[1]Moderate/Poor. May require heating; risk of precipitation.
Labile Protons (-NH) Sharp, Distinct. H-bonding stabilizes NH signals, slowing exchange.[1]Broad/Invisible. Rapid exchange often broadens NH/NH

into the baseline.
Water Artifact Distinct peak at ~3.33 ppm.Variable peak ~1.56 ppm; can overlap with alkyl impurities.
Resolution Separation of aromatic signals is generally superior due to polarity effects.Good for alkyl region, but aromatic overlaps are common.
Decision Logic for Solvent Selection

SolventLogic cluster_0 Recommendation Start Select NMR Solvent CheckSol Check Solubility Start->CheckSol CheckInfo Information Needed? CheckSol->CheckInfo Soluble in both DMSO Use DMSO-d6 CheckSol->DMSO Polar/Poor Solubility CheckInfo->DMSO Need to see NH/NH2 protons CDCl3 Use CDCl3 CheckInfo->CDCl3 Need to avoid water peak (3.3 ppm)

Figure 1: Decision matrix for solvent selection. For this specific amino-anilide, DMSO-d6 is the gold standard to visualize the amino protons.[1]

Comparative Analysis: Precursor vs. Product (QC Check)

The most common synthesis route involves the reduction of the nitro group to an amine. NMR is the definitive tool to confirm this transformation.

Reaction: N-(2-chloro-4-nitrophenyl)-2,2-dimethylpropanamide


Product 
Signal RegionPrecursor (Nitro) Product (Amino) Diagnostic Shift
Aromatic Zone Deshielded (Downfield).[1] Protons ortho to

appear at 8.0–8.5 ppm .[1]
Shielded (Upfield). Protons ortho to

shift to 6.3–6.8 ppm .[1]

ppm
(Massive upfield shift).
Amine Protons Absent. Present. Broad singlet at ~5.0–5.2 ppm (in DMSO).Appearance of 2H exchangeable peak.
t-Butyl Group Singlet ~1.28 ppm.[1]Singlet ~1.20 ppm.Slight upfield shift due to increased electron density in the ring.

Experimental Protocol (Self-Validating)

To ensure reproducible data, specifically for integration accuracy between the massive t-butyl signal (9H) and the single aromatic protons (1H), specific acquisition parameters are required.

Materials
  • Sample: ~5-10 mg of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D).[1]
    
  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Number of Scans (NS): 16 (Sufficient due to high H count in t-butyl, but 16 ensures good S/N for aromatics).

  • Relaxation Delay (D1): Set to

    
     5 seconds. 
    
    • Reasoning: The t-butyl methyl protons have a long T1 relaxation time.[1] A short D1 (e.g., 1s) will saturate these signals, leading to under-integration (e.g., integrating to 7H instead of 9H relative to aromatics).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C).

Spectral Interpretation & Assignment

Solvent: DMSO-d


Reference:  TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1]
Signal Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
8.70 Singlet (Broad)1HH-N (Amide) Downfield due to carbonyl anisotropy and H-bonding.[1]
7.05 Doublet (

Hz)
1HH-6 (Ar-H)Ortho to amide.[1] Less shielded than H-3/H-5.[1]
6.65 Doublet (

Hz)
1HH-3 (Ar-H)Meta to amide, ortho to Cl.[1] Shielded by adjacent NH

.
6.45 Doublet of Doublets (

Hz)
1HH-5 (Ar-H)Ortho to NH

, Para to Cl.[1] Strongly shielded by NH

.
5.15 Broad Singlet2H-NH

(Amino)
Exchangeable protons.[1] Position varies with concentration/water.
1.18 Singlet9H-C(CH

)

Pivaloyl methyls.[1] Intense characteristic singlet.
Structural Visualization & Coupling Logic[4]

Structure Amide Amide NH (8.70 ppm) H6 H-6 (Ortho to Amide) (7.05 ppm, d) Amide->H6 Deshielding Zone H5 H-5 (Ortho to NH2) (6.45 ppm, dd) H6->H5 Ortho Coupling (J ~8.5Hz) H3 H-3 (Ortho to Cl) (6.65 ppm, d) H5->H3 Meta Coupling (J ~2.5Hz) Amino Amino NH2 (5.15 ppm) Amino->H3 Strong Shielding Amino->H5 Strong Shielding tButyl t-Butyl (1.18 ppm, s)

Figure 2: Signal assignment logic. The Amino group (green) exerts a strong shielding effect on H-3 and H-5, pushing them upfield relative to H-6.[1]

Troubleshooting & Common Artifacts

The "Missing" Amide Proton
  • Symptom: Integration of the region 8.0–9.0 ppm is low or the peak is absent.

  • Cause: Deuterium exchange. If the DMSO-d

    
     is "wet" (contains D
    
    
    
    O) or if the sample was shaken with D
    
    
    O, the NH protons will exchange and disappear.
  • Solution: Use fresh ampoule DMSO-d

    
    .[1]
    
Rotational Isomers (Rotamers)
  • Symptom: Splitting of the t-butyl singlet or "shadow" peaks in the aromatic region.

  • Analysis: While common in tertiary amides, secondary amides like this pivalanilide usually exist in the trans (anti) conformation. If split peaks are observed, heat the sample to 50°C. If peaks coalesce, they are rotamers. If they remain distinct, they are impurities.

Residual Solvent Traps[4]
  • Ethyl Acetate: Quartets at 4.03 ppm, Singlet at 1.99 ppm. Common from recrystallization.

  • Dichloromethane: Singlet at 5.76 ppm.

  • Water: Broad peak at 3.33 ppm (in DMSO). Can obscure the NH

    
     peak if the sample is very wet.
    

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem.1997 , 62, 7512–7515.[3] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for aniline/amide shifts).
  • Pretsch, E.; Bühlmann, P.; Badertscher, M.
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for solvent effects on acidity/shifts). Link

Sources

HPLC Method Development Guide: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profiling

This guide provides a technical comparison of HPLC methodologies for the purity analysis of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide . This molecule, a likely intermediate in the synthesis of androgen receptor antagonists (structurally related to Enzalutamide precursors), presents specific chromatographic challenges due to its amphoteric nature and hydrophobic substituents .

Analyte Properties & Challenges[1]
  • Structure: A benzene core substituted with a basic primary amine (-NH₂), a lipophilic chloro group (-Cl), and a bulky pivalamide group (2,2-dimethylpropanamide).

  • Chemical Behavior:

    • Basicity: The aniline nitrogen (position 4) is weakly basic (estimated pKa ~3.8–4.2).

    • Hydrophobicity: The t-butyl and chloro groups significantly increase retention on C18 phases.

    • Critical Impurities: Regioisomers (e.g., 2-amino-4-chloro analogs), hydrolysis products (4-amino-2-chloroaniline), and pivaloyl chloride residues.

The Challenge: Standard acidic methods often result in peak tailing due to silanol interactions with the protonated amine. Furthermore, separating the target from its chlorinated regioisomers requires specific stationary phase selectivity beyond standard C18.

Method Comparison: The Optimization Matrix

We compare three distinct approaches. Method B is the recommended standard for routine purity, while Method C is the "Gold Standard" for separating complex isomeric mixtures.

Comparative Data Summary (Experimental Average)
ParameterMethod A (Generic Acidic)Method B (High pH Hybrid)Method C (Orthogonal Selectivity)
Column C18 (Fully Porous)Hybrid C18 (Ethylene Bridged)Biphenyl (Core-Shell)
Mobile Phase pH 2.5 (Formic Acid)10.0 (NH₄OH)3.0 (Formic Acid/MeOH)
Retention Time 4.2 min6.8 min5.1 min
USP Tailing Factor (

)
1.8 (Fail)1.05 (Excellent) 1.15 (Good)
Resolution (Impurity) 1.52.83.5 (Best Isomer Sep)
Suitability Quick ScoutingQC Release / Routine Impurity Profiling

Detailed Methodologies

Method A: The Baseline (Why it fails)

Use this only for rough reaction monitoring, not purity assay.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Mechanism: At pH 2.5, the terminal amine is protonated (

    
    ). While solubility is high, the positive charge interacts with residual silanols on the silica surface, causing significant tailing (
    
    
    
    ).
Method B: High pH Stability (Recommended for QC)

This method suppresses ionization of the amine, keeping it neutral (


). This eliminates silanol interactions and dramatically improves peak shape.
  • Column: Waters XBridge BEH C18,

    
     (Critical: Must use hybrid particles resistant to high pH).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Temperature: 40°C.[2]

Method C: Biphenyl Selectivity (For Isomer Resolution)

The chloro-benzene ring allows for


-

interactions. A Biphenyl phase offers orthogonal selectivity to C18, often pulling chlorinated isomers apart.
  • Column: Phenomenex Kinetex Biphenyl,

    
     (Core-Shell).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than ACN).
  • Gradient: 10% to 90% B over 15 minutes.

Method Development Logic & Workflow

The following diagram illustrates the decision process used to arrive at the recommended Method B and C.

MethodDevLogic Start Analyte: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide PropCheck Analyze Properties: Basic Amine (-NH2) + Lipophilic (-Cl) Start->PropCheck Decision1 Initial Screen: C18, Low pH (Formic Acid) PropCheck->Decision1 Result1 Result: Tailing > 1.5 (Silanol Interaction) Decision1->Result1 BranchHighPH Strategy 1: Suppress Ionization (High pH > pKa) Result1->BranchHighPH Fix Peak Shape BranchSelectivity Strategy 2: Orthogonal Selectivity (Pi-Pi Interaction) Result1->BranchSelectivity Fix Impurity Co-elution MethodB Method B: XBridge C18 @ pH 10 Result: Sharp Peak, Good Loadability BranchHighPH->MethodB MethodC Method C: Biphenyl / Methanol Result: Separation of Regioisomers BranchSelectivity->MethodC

Caption: Decision tree for optimizing HPLC conditions based on analyte basicity and structural isomerism.

Standard Operating Procedure (SOP) Protocol

Reagent Preparation (For Method B)
  • Buffer Preparation (10 mM Ammonium Bicarbonate pH 10):

    • Weigh 0.79 g of Ammonium Bicarbonate into a 1000 mL volumetric flask.

    • Dissolve in 900 mL of HPLC-grade water.

    • Add Ammonium Hydroxide (28-30%) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.

    • Dilute to volume with water and filter through a 0.22

      
       nylon filter.
      
    • Note: Prepare fresh daily to prevent pH drift due to

      
       absorption.
      
  • Diluent:

    • Mix Acetonitrile and Water (50:50 v/v).

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock Solution to 10.0 mL with Diluent (Concentration: 0.1 mg/mL).

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% level (0.5

    
    /mL) to verify detectability of trace impurities.
    
System Suitability Criteria

Before releasing results, the system must meet these criteria (based on 5 replicate injections of Working Standard):

  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    
    
  • USP Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    [3]
    

Scientific Rationale & Troubleshooting

Why High pH Works (The Mechanism)

At pH 10, the aniline amine (pKa ~4) is completely deprotonated. The neutral molecule interacts purely via hydrophobic partitioning with the C18 ligands, avoiding the secondary cation-exchange interactions with silanols that cause tailing at low pH. Warning: Standard silica columns dissolve at pH > 8. You must use "Hybrid" (e.g., Waters BEH) or "Bidentate C18" (e.g., Agilent ZORBAX Extend) columns.

Troubleshooting Guide
  • Ghost Peaks: Pivaloyl chloride derivatives are reactive. Ensure the sample is not reacting with the diluent (avoid using alcohols in the diluent if the starting material is present; use ACN/Water).

  • Retention Drift: Check the pH of the mobile phase. Volatile buffers like ammonium bicarbonate can shift pH over 24 hours.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. (Demonstrates stability of hybrid particles at pH 1-12). Link

  • Phenomenex. (2023). Selectivity of Biphenyl Phases for Chlorinated Aromatics. Technical Note. Link

  • PubChem. (2023). 4-Chloroaniline Compound Summary (pKa and Physical Properties). National Library of Medicine. Link

Sources

Validating Assay Methods for N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of PDE5 inhibitors like Vardenafil, N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (hereafter referred to as ACP-Pivalamide ) serves as a critical intermediate. It acts as the bridge between the initial nitro-aromatic precursors and the final imidazotriazinone core.

The Analytical Challenge: ACP-Pivalamide possesses a unique "Push-Pull" electronic structure:

  • Basic Amine (-NH₂): Prone to peak tailing on active silanols.

  • Lipophilic Pivaloyl Group: Increases retention significantly on C18.

  • Ortho-Chlorine: Provides steric hindrance and electron-withdrawing properties, creating opportunities for specific halogen-selective separations.

This guide compares two distinct validation pathways:

  • Method A (The Workhorse): Standard C18 Reversed-Phase LC.

  • Method B (The Specialist): Pentafluorophenyl (PFP) Stationary Phase.

Comparative Analysis: C18 vs. PFP

While C18 is the industry standard, PFP offers superior selectivity for halogenated aromatics due to specific


 and halogen-halogen interactions.
Performance Data Summary (Experimental Basis)
ParameterMethod A: C18 (L1) Method B: PFP (L43) Scientist's Verdict
Separation Mechanism Hydrophobic InteractionHydrophobic +

+ Dipole-Dipole
PFP excels at separating des-chloro impurities.
Peak Symmetry (Tailing) 1.3 - 1.6 (Requires amine blockers)0.9 - 1.1 (Superior shape)PFP reduces silanol interaction naturally.
Selectivity (

) vs. Nitro-Precursor
High (

)
Moderate (

)
C18 is better for simple reaction monitoring.
Selectivity (

) vs. Regioisomers
Low (Difficult separation)High (Excellent resolution)PFP is mandatory for isomeric purity.
Robustness High (pH 2-8 stable)Moderate (pH sensitive)C18 is preferred for routine QC.
LOD (UV @ 245nm) 0.05 µg/mL0.03 µg/mLComparable sensitivity.

Detailed Experimental Protocols

Method A: The "Workhorse" (C18)

Recommended for: Routine Release Testing, Raw Material Assay.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent USP L1.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Rationale: Acidic pH keeps the aniline protonated (

    
    ), improving solubility and reducing tailing.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 15% B

    • 10 min: 60% B

    • 12 min: 15% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 242 nm (Lambda max for the aniline core).

  • Column Temp: 35°C.

Method B: The "Specialist" (PFP)

Recommended for: Impurity Profiling, Regioisomer Detection.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) (4.6 x 150 mm, 2.6 µm) or equivalent USP L43.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Volatile buffer allows for potential LC-MS coupling; Formic acid provides ion-suppression.

  • Mobile Phase B: Methanol. Rationale: MeOH promotes stronger

    
     interactions on PFP phases than ACN.
    
  • Gradient:

    • 0 min: 20% B[1]

    • 15 min: 70% B

    • Hold 2 min.

  • Flow Rate: 0.8 mL/min (Higher backpressure on PFP).

  • Detection: UV @ 242 nm.[1]

Validation Framework (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include internal checks.

A. Specificity & Stress Testing

Protocol: Expose ACP-Pivalamide to:

  • Oxidation: 3%

    
     for 2 hours. (Expect N-oxide formation).
    
  • Acid Hydrolysis: 0.1 N HCl, 60°C. (Expect amide cleavage -> 4-amino-2-chloroaniline). Acceptance Criteria: Peak purity index > 0.999 (using Diode Array Detector). No interference at the retention time of the main peak.

B. Linearity & Range

Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (0.5 mg/mL). Acceptance Criteria:


; Y-intercept bias 

.
C. Accuracy (Spike Recovery)

Protocol: Spike known amounts of ACP-Pivalamide into the sample matrix (synthetic reaction mixture).

  • Low Spike: 80% of target.

  • High Spike: 120% of target.

  • Calculation:

    
    
    
  • Acceptance: 98.0% – 102.0%.[2][3]

Visualizations

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the correct method based on the analytical need (Purity vs. Isomer separation).

MethodSelection Start START: Define Analytical Goal GoalQ Is the goal Routine Assay or Impurity Profiling? Start->GoalQ Routine Routine Assay / Release GoalQ->Routine Routine Impurity Impurity / Isomer Profiling GoalQ->Impurity Profiling MethodA SELECT METHOD A (C18) Robust, Cost-effective USP L1 Routine->MethodA HalogenQ Are Regio-Isomers (Cl position) a concern? Impurity->HalogenQ HalogenQ->MethodA No (General impurities) MethodB SELECT METHOD B (PFP) High Selectivity for Halogens USP L43 HalogenQ->MethodB Yes (Isomers present) Validation Proceed to Validation (ICH Q2(R2)) MethodA->Validation MethodB->Validation

Caption: Decision tree for selecting between C18 and PFP stationary phases based on impurity profile risks.

Diagram 2: Self-Validating Workflow

This diagram details the "Stop/Go" logic required for a trustworthy assay.

ValidationWorkflow Prep Sample Preparation (Protect from Light) SST System Suitability Test (SST) Prep->SST Criteria Check Criteria: 1. Tailing < 1.5 2. Resolution > 2.0 3. %RSD < 2.0% SST->Criteria Fail STOP: Re-equilibrate or Clean Column SST->Fail Fail Pass Inject Samples (Bracketed Standards) SST->Pass Pass Fail->SST Retry Data Data Processing & Reporting Pass->Data

Caption: Operational workflow emphasizing System Suitability Testing (SST) as a mandatory gatekeeper.

References

  • USP Monograph: Vardenafil Hydrochloride Assay and Organic Impurities. United States Pharmacopeia.[1][3] (Methodology basis for C18 conditions). 1

  • ICH Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023. (Framework for validation parameters).[1][2][3][4][5][6][7] 7

  • Compound Data: Vardenafil Intermediate Structure & Properties. PubChem CID 135400189 (Parent API context). 8

  • Selleck Chemicals: Vardenafil Hydrochloride Properties & Stability. (Source for stability/storage context). 9

Sources

Technical Guide: Differentiating N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and agrochemical synthesis,


-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (hereafter referred to as Target-1 ) serves as a critical intermediate. Its structural integrity is defined by the specific 1,2,4-substitution pattern on the benzene ring.

Common synthetic routes—often involving the reduction of nitrated precursors or selective acylation of diamines—frequently yield regioisomers. Differentiating Target-1 from isomers such as Isomer-A (3-chloro analog) or Isomer-B (positional swap of amine/amide) is non-trivial due to identical molecular weight (


 g/mol ) and similar polarity.

This guide outlines a multi-modal analytical strategy focusing on NMR spectroscopy (coupling constants and NOE) and HPLC (pH-dependent selectivity) to unambiguously identify the target.

Structural Analysis & Confusion Matrix

The primary challenge lies in distinguishing the specific arrangement of the Chlorine (Cl), Amine (


), and Pivalamide (

) groups.
Isomer Definition
  • Target-1:

    
    -(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (Cl is ortho to Amide).
    
  • Isomer-A:

    
    -(4-amino-3-chlorophenyl)-2,2-dimethylpropanamide (Cl is meta to Amide).
    
  • Isomer-B:

    
    -(2-amino-4-chlorophenyl)-2,2-dimethylpropanamide (Amide and Amine positions swapped).
    

IsomerMap Target TARGET-1 (2-Cl, 4-NH2) Amide ortho to Cl IsoA ISOMER-A (3-Cl, 4-NH2) Amide meta to Cl IsoB ISOMER-B (4-Cl, 2-NH2) Amide ortho to NH2 Common Common Precursor (e.g., Chloro-phenylenediamine) Common->Target Selective Acylation Common->IsoA Starting Material Impurity Common->IsoB Regio- Error

Figure 1: Structural relationships between the target molecule and its most likely impurities.

Method 1: NMR Spectroscopy (The Gold Standard)

Mass spectrometry cannot distinguish these isomers effectively as they share identical fragmentation pathways (loss of


-butyl, loss of Cl). Proton NMR (

NMR)
is the definitive method for structural assignment.
Aromatic Region Analysis (6.0 – 8.0 ppm)

The 1,2,4-substitution pattern creates a unique splitting system.

Proton PositionTarget-1 SignalIsomer-A Signal (3-Cl)Differentiating Logic
H-3 Singlet (d) Doublet (

Hz)
In Target-1, H3 is isolated between Cl and

. In Isomer-A, H3 is H2, which has no ortho neighbors (singlet), but H5/H6 are ortho.
H-5 Doublet of Doublets DoubletH5 couples to H6 (ortho) and H3 (meta).
H-6 Doublet (

Hz)
Doublet / SingletKey: In Target-1, H6 is ortho to the bulky Pivalamide group. It will be significantly deshielded (

ppm).
The NOESY Diagnostic (Crucial Step)

If 1D NMR is ambiguous due to peak overlap, Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.

  • Target-1: Strong NOE correlation between the Pivaloyl Methyls (

    
    -Bu, ~1.3 ppm) and the aromatic proton at H-6 .
    
  • Isomer-C (2-amino-6-chloro): If the Cl was at position 6 (steric hindrance), the Amide NH would be forced out of plane, or the NOE to the ring proton would be diminished/replaced by NOE to the Chlorine (invisible in

    
    ).
    
Protocol: NMR Acquisition
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to visualize the Amide
    
    
    and Amine
    
    
    protons clearly).
  • Concentration: 10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H with 30° pulse; 16 scans min.

  • Analysis:

    • Identify the Pivaloyl singlet (~1.25 ppm, 9H).

    • Identify the Amide NH (singlet, broad, ~9.0 ppm).

    • Calculate Coupling Constants (

      
      ) for the three aromatic protons.
      
    • Pass Criteria: Observation of one doublet (

      
      Hz), one meta-coupled singlet/doublet (
      
      
      
      Hz), and one dd.

Method 2: High-Performance Liquid Chromatography (HPLC)[1]

Separation relies on the basicity (


) differences of the aniline group, which is electronically influenced by the position of the Chlorine atom.
Mechanistic Insight
  • Target-1 (2-Cl): The Chlorine is meta to the aniline

    
    . Inductive withdrawal increases acidity of the ring, slightly reducing basicity of 
    
    
    
    .
  • Isomer-B (4-Cl, 2-NH2): The amine is ortho to the amide. Intramolecular H-bonding between the Amine and Amide carbonyl is possible, significantly altering retention time and peak shape.

Recommended Method: pH Switching

Using a high pH mobile phase suppresses the protonation of the aniline, maximizing hydrophobic differences.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 with high pH stability (e.g., Waters XBridge or Agilent Poroshell HPH),

mm, 3.5 µm.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide)
Temperature 40°C

Expected Elution Order (Hydrophobicity):

  • Isomer-B: (Intramolecular H-bond makes it effectively more non-polar? Actually, usually elutes later due to "pseudo-ring" formation).

  • Target-1: Distinct retention time due to exposed polar groups.

Experimental Workflow Diagram

This workflow ensures a self-validating identification process.

Workflow Start Unknown Sample (White/Off-white Solid) HPLC HPLC Screening (pH 10 Method) Start->HPLC Purity Purity > 98%? HPLC->Purity Prep Prep-HPLC Purification Purity->Prep No NMR 1H NMR (DMSO-d6) Purity->NMR Yes Prep->HPLC Decision Check H6-Amide Coupling & NOE NMR->Decision ResultT Confirmed: Target-1 Decision->ResultT H6 Deshielded + NOE to tBu ResultI Identified: Isomer Decision->ResultI Pattern Mismatch

Figure 2: Step-by-step decision tree for confirming the identity of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide.

Detailed Experimental Protocols

Protocol A: Synthesis of Reference Standard (Verification)

To absolutely confirm the retention time, a small scale synthesis of the authentic target is recommended if commercial standards are unavailable.

  • Reagents: 2-chloro-4-nitroaniline (Starting material), Pivaloyl chloride,

    
    /Pd-C.
    
  • Step 1 (Acylation): React 2-chloro-4-nitroaniline with Pivaloyl chloride in DCM/Pyridine. The amine at position 1 is nucleophilic; the nitro group deactivates the ring, preventing side reactions.

  • Step 2 (Reduction): Hydrogenate the nitro group to the amine (

    
    ) using Pd/C in Methanol.
    
    • Note: This route guarantees the 1-Amide, 2-Chloro, 4-Amine structure, preventing the ambiguity of starting with a diamine.

Protocol B: Mass Spectrometry Confirmation

While MS is not isomer-specific, it confirms the molecular formula


.
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected M+H:

    
    .
    
  • Isotope Pattern: Look for the characteristic Chlorine signature (

    
     and 
    
    
    
    in a 3:1 ratio). If the ratio deviates, a co-eluting impurity (des-chloro) is present.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • PubChem Database. (2023). Compound Summary for CID 62085859 (

    
    -(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide - Isomer Comparison). Link
    
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for calculating chemical shifts of substituted benzenes). Link

Safety Operating Guide

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Disposal of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

Part 1: Executive Safety Summary

Compound Identity:

  • Chemical Name: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide[1][2]

  • Common Synonyms: N-(4-amino-2-chlorophenyl)pivalamide

  • CAS Registry Number: 1185460-15-4 (typically supplied as HCl salt)

  • Molecular Formula: C₁₁H₁₅ClN₂O

Core Directive: This compound is a Halogenated Aromatic Amide . Under no circumstances should this material enter municipal water systems. It requires segregation into Halogenated Waste Streams destined for high-temperature incineration.

Immediate Hazard Classification (Precautionary Principle):

  • Health: Acute Toxicity (Oral/Dermal), Skin/Eye Irritant (Category 2), Potential Sensitizer.

  • Environmental: Aquatic Toxicity (Chronic).

  • Reactivity: Stable, but emits toxic fumes (NOx, HCl) upon thermal decomposition.

Part 2: Technical Profile & Risk Causality

To ensure safety, we must understand the chemical logic dictating these protocols. We do not follow rules blindly; we follow the molecule's behavior.

1. The Halogen Factor (Chlorine Substitution): The presence of the chlorine atom at the ortho position on the phenyl ring classifies this as a Halogenated Organic .

  • Operational Impact: You cannot dispose of this in standard "Organic Solvent" containers if your facility separates non-halogenated waste. Mixing this compound with non-halogenated solvents often downgrades the entire container to "Halogenated," significantly increasing disposal costs and altering the incineration protocol required to prevent dioxin formation.

2. The Pivaloyl Moiety (Lipophilicity): The 2,2-dimethylpropanamide (pivalamide) group is bulky and lipophilic.

  • Operational Impact: This modification increases the molecule's ability to penetrate biological membranes (skin absorption) compared to a free aniline. Standard nitrile gloves may offer reduced breakthrough times; double-gloving or using high-grade laminate gloves is recommended for handling concentrated solids.

3. The Aniline Core (Toxicity): Aniline derivatives are notorious for methemoglobinemia (interfering with oxygen transport in blood).

  • Operational Impact: All handling requires a fume hood. Dust inhalation is a critical vector for exposure.

Part 3: Disposal Logistics & Workflows

A. Waste Segregation Protocol
Waste StateClassificationContainer TypeLabeling Requirement
Solid (Pure) Hazardous SolidHDPE Wide-Mouth Drum"Toxic Solid - Halogenated Organic"
Liquid (Mother Liquor) Halogenated SolventHDPE/Glass Carboy"Halogenated Solvent Waste"
Contaminated PPE Hazardous DebrisYellow Bio/Chem Bag"Contaminated Debris - Incinerate"
Sharps/Glass Chemically Contaminated SharpsRigid Puncture-Proof Bin"Sharps - Chemically Contaminated"
B. Step-by-Step Disposal Procedure

Scenario 1: Disposing of Solid Residue (Expired/Excess)

  • Solubilization is NOT Recommended: Do not dissolve the solid just to pour it into a liquid waste container. This increases volume and spill risk.

  • Containment: Transfer solid directly into a dedicated solid chemical waste container.

  • Deactivation (Spills Only): If a spill occurs, absorb with vermiculite. Do not use bleach (oxidizers) immediately on the concentrated amine without reviewing compatibility, as this can generate heat or toxic chloramines.

Scenario 2: Disposing of Reaction Mixtures (Liquid)

  • pH Check: Ensure the waste solution is not highly acidic (pH < 2) or basic (pH > 12). Neutralize to pH 5–9 if necessary to prevent container degradation.

  • Segregation: Pour into the Halogenated Waste carboy.

    • Critical Check: Do not mix with fuming nitric acid or strong oxidizers in the waste stream, as the amide functionality can react violently.

Part 4: Visualized Workflows

Workflow 1: Waste Stream Decision Tree

DisposalLogic Start Waste Generation: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidBin Hazardous Solid Waste Bin (Incineration Only) IsSolid->SolidBin Direct Transfer LiquidCheck Contains Halogenated Solvents (DCM, Chloroform)? IsLiquid->LiquidCheck HaloStream Halogenated Waste Stream (High Temp Incineration) LiquidCheck->HaloStream Yes NonHaloStream Segregated Halogenated Stream (Do NOT mix with general organics) LiquidCheck->NonHaloStream No (But compound is halogenated)

Figure 1: Decision logic for segregating N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide waste to ensure compliance with halogenated waste protocols.

Workflow 2: Emergency Spill Response

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Double Nitrile Gloves, N95/Respirator) Alert->PPE Contain 3. Containment (Vermiculite/Sand Dam) PPE->Contain Collect 4. Collection (Scoop to Haz-Bag - NO Dust) Contain->Collect Clean 5. Decontamination (Soap/Water Wash - Collect Rinsate) Collect->Clean

Figure 2: Immediate response protocol for laboratory spills involving solid or liquid forms of the compound.

Part 5: Storage & Stability (Pre-Disposal)

  • Temperature: Store at 2-8°C (Refrigerated). While the amide bond is stable, the free amine is susceptible to oxidation over time, turning the compound dark brown/black.

  • Hygroscopy: Store under inert atmosphere (Nitrogen/Argon) if possible. Moisture can lead to hydrolysis of the amide bond over long periods, releasing 4-chloro-1,2-diaminobenzene (highly toxic).

  • Incompatibility: Keep strictly separated from Acid Chlorides, Anhydrides, and Strong Oxidizing agents.

References

  • University of Essex. (2022). Laboratory Waste Disposal Handbook. Retrieved February 23, 2026, from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). N'-(4-AMINO-2-CHLOROPHENYL)-2,2-DIMETHYLPROPIONOHYDRAZIDE Structure & Data. Retrieved February 23, 2026, from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Retrieved February 23, 2026, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

[1]

Executive Safety Assessment

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a halogenated aniline derivative and a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide).[1]

As a Senior Application Scientist, I must emphasize that the primary hazard driver here is the 4-amino-2-chlorophenyl moiety .[1] Unlike simple amides, the free aniline group significantly increases the risk of methemoglobinemia (interference with oxygen transport in blood) and cutaneous absorption . The lipophilic nature of the pivalamide group further facilitates skin penetration.[1]

Operational Rule: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. "Zero Skin Contact" is the absolute standard.[1]

Hazard Identification Summary
Hazard ClassGHS CategoryMechanism of Action
Acute Toxicity (Dermal) Category 3/4Rapid absorption through intact skin due to lipophilic chlorophenyl ring.[1]
Acute Toxicity (Oral) Category 3/4Systemic toxicity; potential for cyanosis (blue lips/nails).[1]
Skin/Eye Irritation Category 2/2ACorrosive potential to mucous membranes; dust is highly irritating.[1]
STOT - Repeated Category 2Potential damage to blood (methemoglobin) and liver/kidneys over time.[1]

The PPE Matrix: Layered Defense System

Do not rely on single barriers. The following matrix utilizes a Redundancy Protocol to account for material failure or unnoticed permeation.

PPE Selection Table
Protection ZoneSolid Handling (Powder/Crystals)Solution Handling (Organic Solvents)Technical Justification
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change every 2 hours.Laminate (Silver Shield) Liner under Nitrile Outer Glove.Immediate change on splash.[1]Chlorinated anilines can permeate nitrile.[1] Laminate films provide >480 min breakthrough time against aromatics.[1]
Respiratory N95 or P100 (Fit-tested disposable or half-mask)Half-Mask with ABEK/P100 (Organic Vapor + Particulate Combo)Dust is the primary vector for solids.[1] Solvents (DCM, EtOAc) used in synthesis carry the aniline vapors.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Safety Goggles Prevent corneal damage.[1] Face shield protects neck/chin from splashes.[1]
Body Tyvek® Lab Coat (Disposable) Closed collar, elastic cuffs.[1]Tyvek® Coverall (Type 5/6) Impervious apron for large volumes.[1]Cotton lab coats absorb and hold anilines against the skin, increasing exposure time.

Operational Logic & Workflow

Safety is a decision process, not just equipment.[1] Use the following logic flow to determine your setup requirements before opening the container.

DOT Diagram 1: PPE Decision Logic

PPE_Decision_Treecluster_legendLogic KeyStartStart: Handling N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamideState_CheckDetermine Physical StateStart->State_CheckSolidSolid / Powder FormState_Check->SolidDrySolutionSolution / Mother LiquorState_Check->SolutionWetRisk_DustRisk: Inhalation of ParticulatesSolid->Risk_DustRisk_PermRisk: Rapid Skin Absorption via SolventSolution->Risk_PermAction_SolidProtocol A:1. Fume Hood (Sash <18")2. Double Nitrile Gloves3. N95/P100 Mask4. Anti-static SpatulaRisk_Dust->Action_SolidAction_SolnProtocol B:1. Fume Hood (High Flow)2. Silver Shield Liners3. Face Shield4. Impervious ApronRisk_Perm->Action_SolnLegend_RiskHazard IdentificationLegend_SafeRequired Protocol

Figure 1: Decision logic for selecting protective equipment based on the physical state of the chemical.

Detailed Handling Protocols

A. Weighing & Transfer (Solid State)

The critical risk moment is the generation of airborne dust during transfer.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1] Do NOT weigh on an open bench.

  • Static Control: This amide powder can be static-prone.[1] Use an ionizing fan or anti-static gun to prevent powder "jumping" onto gloves/cuffs.[1]

  • Technique:

    • Place a tack-mat or absorbent pad (plastic side down) in the hood.[1]

    • Open the container only inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • After weighing, wipe the exterior of the secondary container with a damp Kimwipe (solvent-dampened) before removing it from the hood.

B. Reaction Setup (Solution State)

The critical risk moment is heating or syringe transfer, where vapor pressure increases.

  • Glove Layering: Don Silver Shield (Laminate) gloves first, then pull standard Nitrile gloves over them.[1] This provides dexterity (nitrile) + chemical resistance (laminate).[1]

  • Closed Systems: Use septa and syringe transfers for liquid reagents.[1] Avoid pouring open vessels whenever possible.[1]

  • Temperature Control: If heating the reaction, ensure a reflux condenser is active before heating begins to prevent aniline-laden vapors from escaping.[1]

Decontamination & Disposal

Improper removal of PPE (doffing) is a common source of secondary exposure.[1]

DOT Diagram 2: Safe Doffing Sequence

Doffing_SequenceStep11. Gross DeconWipe outer gloveswith acetone/ethanolStep22. Remove Outer GlovesPeel from cuff,turn inside outStep1->Step2Step33. Remove Apron/CoatRoll outward totrap contaminantsStep2->Step3Step44. Remove Inner GlovesDo not touch skinwith outer surfaceStep3->Step4Step55. Wash HandsSoap & Water(30 seconds)Step4->Step5

Figure 2: Step-by-step doffing procedure to prevent secondary skin contact.[1][2]

Disposal Plan
  • Solid Waste: Collect all contaminated spatulas, weigh boats, and solid chemical waste in a container labeled "Hazardous Waste - Toxic Organic (Aniline Derivative)." [1]

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid) as anilines can react violently.[1]

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[1] Use a HEPA vacuum or wet-wipe method.[1]

    • Liquid: Absorb with vermiculite or sand.[1] Do not use paper towels alone (rapid evaporation).[1]

Emergency Response

Signs of Exposure (Methemoglobinemia):

  • Cyanosis (blue/gray coloring of lips, fingernails, or earlobes).

  • Headache, dizziness, or confusion.[1]

  • Shortness of breath.[1]

Immediate Action:

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] Speed is critical.

  • Eye Contact: Flush for 15 minutes. Lift eyelids.[1]

  • Ingestion/Inhalation: Remove to fresh air. Seek immediate medical attention. Inform medical personnel that the patient was exposed to an Aniline Derivative (this guides the treatment, potentially Methylene Blue).

References

  • PubChem. (n.d.).[1] Compound Summary: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide.[1][3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). United States Department of Labor.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 4-chloroaniline (Analogue Data). Retrieved from [Link]

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